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  • Product: 1-Methyl-2H-benzimidazol-1-ium
  • CAS: 847982-74-5

Core Science & Biosynthesis

Foundational

1-Methyl-2H-benzimidazol-1-ium: A Comprehensive Technical Guide to Physicochemical Properties and Advanced Applications

Executive Summary The 1-methyl-2H-benzimidazol-1-ium cation (commonly referred to as 1-methylbenzimidazolium) is a highly versatile heterocyclic building block in modern chemical synthesis. Characterized by its extended...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-methyl-2H-benzimidazol-1-ium cation (commonly referred to as 1-methylbenzimidazolium) is a highly versatile heterocyclic building block in modern chemical synthesis. Characterized by its extended π-electron delocalization and tunable steric profile, this cation serves as a cornerstone for the development of N-heterocyclic carbenes (NHCs), advanced supported ionic liquids (SILs), and robust anion exchange membranes (AEMs). This whitepaper provides an in-depth analysis of its physicochemical properties, establishes field-proven synthetic protocols, and explores its authoritative applications in catalysis, materials science, and medicinal chemistry.

Physicochemical Profiling

While widely recognized as the 1-methylbenzimidazolium cation, the IUPAC-aligned descriptor 1-methyl-2H-benzimidazol-1-ium specifically highlights the resonance form where the formal positive charge is localized on the N1 atom. This unique electronic distribution makes the C2 proton highly acidic, priming the molecule for facile deprotonation and carbene generation.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 1-Methyl-2H-benzimidazol-1-ium
CAS Registry Number 847982-74-5
Molecular Formula C₈H₉N₂⁺
Molecular Weight 133.17 g/mol
Electronic Characteristics Strong σ-donor potential upon C2 deprotonation; extended π-conjugation via the fused benzene ring.
Solubility Profile (Salts) Highly soluble in polar aprotic solvents (DMSO, DMF) and water; insoluble in non-polar solvents (hexane, diethyl ether).
Thermal Stability High (Decomposition temperatures typically >220 °C depending on the counterion) .

Experimental Workflows: Synthesis and Functionalization

To leverage 1-methyl-2H-benzimidazol-1-ium in advanced applications, it must first be functionalized (typically via quaternization) and subsequently metalated. The following protocols are designed with built-in self-validating mechanisms to ensure high-fidelity synthesis.

Protocol 3.1: Quaternization to 1-Alkyl-3-methylbenzimidazolium Salts
  • Objective: Synthesize an asymmetric NHC precursor or ionic liquid monomer.

  • Causality & Design Choice: The reaction is driven to completion by exploiting differential solubility. By utilizing a solvent like toluene or acetonitrile, the neutral 1-methylbenzimidazole and alkyl halide remain soluble, whereas the resulting ionic salt precipitates, driving the equilibrium forward via Le Chatelier’s principle.

  • Step-by-Step Methodology:

    • Charge a flame-dried Schlenk flask with 1-methylbenzimidazole (1.0 equiv) and dry acetonitrile (0.5 M concentration) under an inert N₂ atmosphere.

    • Add the desired alkyl halide (e.g., 1-bromobutane) (1.2 equiv) dropwise at room temperature.

    • Heat the mixture to reflux (80–85 °C) for 24–48 hours with vigorous stirring.

    • Cool the mixture to 0 °C to maximize precipitation.

    • Filter the resulting solid and wash sequentially with cold diethyl ether (3 × 10 mL) to remove unreacted starting materials.

    • Dry the product under high vacuum at 60 °C for 12 hours.

  • Self-Validation System: The reaction provides immediate visual validation via the precipitation of the product. Spectroscopically, success is confirmed via ¹H NMR (in DMSO-d₆): the highly acidic C2-H proton of the newly formed benzimidazolium salt will appear as a distinct downfield singlet (typically δ 9.5–11.0 ppm), contrasting sharply with the neutral precursor .

Protocol 3.2: In Situ Silver-Mediated Transmetalation for NHC Complexes
  • Objective: Generate metal-NHC catalysts (e.g., Pd, Ru) without isolating the sensitive free carbene.

  • Causality & Design Choice: Direct metalation of benzimidazolium salts with metal acetates often requires harsh heating, which can lead to catalyst decomposition. Utilizing Ag₂O facilitates C2-H activation under mild, base-free conditions, forming a stable Ag-NHC intermediate that readily undergoes transmetalation with transition metal halides.

  • Step-by-Step Methodology:

    • Suspend the 1-alkyl-3-methylbenzimidazolium halide salt (1.0 equiv) and Ag₂O (0.6 equiv, slight excess) in dry dichloromethane (DCM) protected from light.

    • Stir at room temperature for 12 hours.

    • Add the transition metal precursor (e.g., [Ru(p-cymene)Cl₂]₂ or PdCl₂(cod)) (0.5 equiv) directly to the suspension.

    • Stir for an additional 12 hours at room temperature.

    • Filter the mixture through a pad of Celite to remove the precipitated AgX byproduct.

    • Concentrate the filtrate and precipitate the pure Metal-NHC complex using pentane.

  • Self-Validation System: The formation of the Ag-NHC intermediate is visually confirmed by the consumption of the black Ag₂O powder and the appearance of a greyish AgX precipitate. In ¹H NMR, the complete disappearance of the downfield C2-H proton signal confirms successful deprotonation and metal coordination .

NHC_Synthesis A 1-Methylbenzimidazole (Neutral Precursor) B Alkyl Halide (R-X) Quaternization A->B SN2 Reaction C 1-Alkyl-3-methylbenzimidazolium Salt B->C Δ, Solvent D Ag2O / Base Deprotonation C->D C2-H Activation E Ag-NHC Intermediate D->E Mild Conditions F Metal Precursor (e.g., PdCl2, RuCl2) E->F Transmetalation G Metal-NHC Complex (Active Catalyst) F->G Ligand Exchange

Fig 1. Synthesis pathway of Metal-NHC complexes via 1-alkyl-3-methylbenzimidazolium salts.

Application I: N-Heterocyclic Carbene (NHC) Ligands in Organometallic Catalysis

The 1-methyl-2H-benzimidazol-1-ium scaffold is a privileged precursor for NHC ligands. Compared to standard imidazolium derivatives, the fused benzene ring in benzimidazolium salts enhances the π-accepting ability of the resulting carbene while maintaining strong σ-donation.

  • Cross-Coupling Catalysis: Palladium(II) complexes bearing hetero-dicarbenes derived from 1-methylbenzimidazolium have demonstrated exceptional catalytic activities in hydroamination and cross-coupling reactions. The rigid backbone prevents unwanted reductive elimination of the ligand, stabilizing the active Pd(0) species during the catalytic cycle . Furthermore, carboxylate-functionalized 1-methylbenzimidazolium salts have been successfully employed as in situ precursors for Pd-catalyzed reactions in aqueous or methanolic media, highlighting their environmental adaptability .

  • Lanthanide Coordination: Beyond transition metals, 2-amino-1-methylbenzimidazolium cations have been utilized to stabilize complex lanthanide structures, such as Cerium(III) tetrakis(β-diketonate) complexes. These structures exhibit near-regular square-antiprismatic coordination geometries stabilized by extensive N—H⋯O and N—H⋯F hydrogen-bonding networks, paving the way for advanced luminescent materials .

Application II: Supported Ionic Liquids (SILs) & Advanced Materials

Fuel Desulfurization via SBA-15 SILs

The unique charge distribution of the 1-methylbenzimidazolium cation makes it an ideal candidate for ionic liquids (ILs) designed for selective extraction. When trimethoxysilane-modified 1-methylbenzimidazolium chloride is grafted onto mesoporous SBA-15 silica, it creates a Supported Ionic Liquid (SIL) with a massive surface area.

  • Mechanistic Insight: The immobilized benzimidazolium cations interact strongly with aromatic sulfur compounds (e.g., thiophene derivatives in raw fuel) via intense π-π stacking and hydrogen bonding. This solid-phase extraction method allows for the desulfurization of model fuels with high efficiency, and the SILs can be regenerated and reused up to 10 times without significant loss of adsorption capacity .

SIL_Desulfurization N1 SBA-15 Silica Support N3 Surface Grafting (Immobilization) N1->N3 N2 Trimethoxysilane-modified 1-Methylbenzimidazolium N2->N3 N4 Supported Ionic Liquid (SBA-15@[BzIm][Cl]) N3->N4 N6 π-π & H-Bonding Extraction N4->N6 N5 Sulfur-Rich Fuel (Thiophene Derivatives) N5->N6 N7 Desulfurized Clean Fuel N6->N7 Phase Separation N8 Regenerated SIL (Solvent Wash) N6->N8 Desorption N8->N6 Recycled (10x)

Fig 2. Workflow for fuel desulfurization using SBA-15 supported benzimidazolium ionic liquids.

Alkaline Membrane Fuel Cells (AMFCs)

In the realm of clean energy, 1-methylbenzimidazolium is utilized in the synthesis of quaternized aryl ether-free polyaromatics. Traditional polymer backbones containing C–O bonds are susceptible to hydroxide attack in high pH environments. By integrating the 1-methylbenzimidazolium moiety into an m-terphenyl backbone, researchers have developed robust Anion Exchange Membranes (AEMs) that exhibit superior alkaline stability and high anion conductivity, critical for the commercial viability of AMFCs .

Application III: Medicinal Chemistry and Metallodrugs

The structural rigidity and lipophilicity of the benzimidazole core have been heavily exploited in the design of novel metallodrugs.

  • Anticancer Agents: Half-sandwich complexes of Ruthenium(II), Osmium(II), Rhodium(III), and Iridium(III) featuring anthracenyl-functionalized 1-methylbenzimidazolium-derived NHC ligands have shown potent in vitro anticancer activity. These complexes exert their cytotoxicity via mechanisms distinct from traditional platinum-based drugs (like cisplatin), directly interacting with mitochondrial pathways and inducing the phosphorylation of key stress proteins (e.g., HSP27, p38). Crystallographic studies confirm that these metal-NHC complexes can form stable adducts with protein residues (such as Asp119 in lysozyme) while retaining the robust NHC-metal bond .

References

  • Czekański, Ł., et al. "Crystal structure and physical properties of 1-methyl-3-(carboxymethyl) benzimidazolium betaine•CuBr2 in crystal and water solution." ResearchGate. 1

  • University of Alicante. "A comparative study of hydroxy and carboxylate functionalized imidazolium and benzimidazolium salts as precursors for NHC ligand." ua.es. 2

  • Fayzullayeva, F., et al. "Synthesis and structure of 2-amino-1-methylbenzimidazolium tetrakis[4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dionato-κ2O,O′]cerium(III)." PMC / NIH. 3

  • ACS Publications. "Anthracenyl Functionalization of Half-Sandwich Carbene Complexes: In Vitro Anticancer Activity and Reactions with Biomolecules." Inorganic Chemistry. 4

  • ACS Publications. "Hetero-dicarbene Complexes of Palladium(II): Syntheses and Catalytic Activities." Organometallics. 5

  • Kaur, P., et al. "SBA-15 Supported Benzimidazolium-based Ionic Liquids: Synthesis, Characterization, and Applications in the Fuel Desulfurization." ResearchGate.6

  • Holdcroft, S., et al. "Quaternized Aryl Ether-Free Polyaromatics for Alkaline Membrane Fuel Cells." RSC Publishing. 7

Sources

Exploratory

Structural Characterization and Crystallographic Profiling of 1-Methylbenzimidazolium Salts

An In-Depth Technical Guide for Drug Development and Materials Science The Pharmacophoric Imperative In modern drug development and advanced materials science, the benzimidazole scaffold is a privileged structure. When m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development and Materials Science

The Pharmacophoric Imperative

In modern drug development and advanced materials science, the benzimidazole scaffold is a privileged structure. When methylated at the N1 position and protonated or alkylated at the N3 position, it forms a 1-methylbenzimidazolium cation. This transformation is not merely a chemical curiosity; it is a deliberate engineering choice. Converting a neutral benzimidazole into an imidazolium salt drastically alters its solubility profile, bioavailability, and capacity to act as an organic ligand in complexation with heavy metals or active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach the crystallographic profiling of these salts not just as a structural confirmation, but as a predictive tool. The solid-state packing of a 1-methylbenzimidazolium salt dictates its thermodynamic stability, hygroscopicity, and dissolution kinetics. To understand these macroscopic properties, we must resolve their microscopic origins using Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD).

Mechanistic Foundations of Solid-State Packing

The crystallization of 1-methylbenzimidazolium salts is governed by a delicate balance of non-covalent interactions. Understanding the causality behind these interactions allows researchers to rationally design co-crystals or polymorphs with desired properties.

  • Directional Hydrogen Bonding: The N-H moiety (often present as 2-amino-1-methylbenzimidazolium) acts as a potent, directional hydrogen-bond donor. These N-H···O and N-H···F bonds act as the "nodal points" of the supramolecular network, anchoring the cation to its counter-anion[1].

  • π-π Stacking Interactions: The planar aromatic system of the benzimidazole ring facilitates face-to-face or edge-to-face π-π stacking. This provides the long-range order necessary to propagate the 1D chains into a robust 3D lattice[2].

  • Lattice Voids and Weak Contacts: Weak C-H···O and C-H···F contacts fill the spatial gaps. Analyzing these voids is critical; excessive void space indicates a metastable polymorph prone to solvent inclusion or phase transition under mechanical stress[3].

Interactions Cat 1-Methylbenzimidazolium Cation Anion Counter-Anion (e.g., Nitrate / Metal Complex) Cat->Anion Strong N-H...O / N-H...F Bonds Pi Adjacent Cation (π-System) Cat->Pi π-π Stacking Void Crystal Lattice Voids Cat->Void C-H...O Weak Contacts

Fig 1: Supramolecular interaction network governing the solid-state stability of the crystal.

Self-Validating Experimental Workflows

A rigorous crystallographic study cannot rely on a single analytical pass. The following protocol is designed as a self-validating system , ensuring that the structural data obtained from a single microscopic crystal accurately represents the macroscopic bulk material.

Protocol: From Synthesis to Bulk Validation

Step 1: Controlled Crystallization

  • Action: Dissolve the synthesized 1-methylbenzimidazolium salt in a minimal volume of a polar protic solvent (e.g., ethanol/methanol). Allow for slow evaporation at 298 K.

  • Causality: Slow evaporation maintains the system near equilibrium, favoring the thermodynamic product and preventing the kinetic trapping of defects or amorphous domains.

  • Validation Check: Inspect under polarized light microscopy. Only crystals exhibiting uniform birefringence (extinction at 90° intervals) are selected, confirming single-crystal integrity rather than twinned aggregates.

Step 2: SCXRD Data Collection

  • Action: Mount the crystal on a microloop using Paratone-N oil. Flash-cool to 100 K using a nitrogen cryostream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Cryogenic cooling minimizes thermal atomic displacement parameters (ADPs). This reduces background scattering and allows for the precise resolution of lighter atoms (like hydrogen), which is strictly required to map the critical N-H···O hydrogen bond networks[4].

  • Validation Check: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.10 validates the data quality; higher values trigger a mandatory rejection and recrystallization.

Step 3: Structure Solution and Refinement

  • Action: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Anisotropic refinement of non-hydrogen atoms accounts for the directional electron density, providing accurate bond lengths and angles.

  • Validation Check: Run the final model through the IUCr checkCIF utility. The absence of Level A/B alerts self-validates the mathematical integrity of the structural model[5].

Step 4: Bulk Validation via PXRD

  • Action: Grind the remaining bulk sample into a fine powder and collect a PXRD pattern at room temperature.

  • Causality: SCXRD only analyzes a single ~0.2 mm particle. PXRD ensures the entire batch is phase-pure.

  • Validation Check: Overlay the experimental PXRD pattern with the simulated pattern generated from the SCXRD .cif file. A 1:1 peak match confirms bulk homogeneity.

Workflow A 1. API Salt Synthesis B 2. Slow Evaporation (Birefringence Check) A->B C 3. SCXRD Collection (100 K, R-int < 0.10) B->C D 4. Structure Refinement (checkCIF Validation) C->D E 5. Bulk PXRD (vs Simulated Pattern) D->E

Fig 2: Self-validating crystallographic workflow from salt synthesis to bulk PXRD verification.

Quantitative Structural Data

To benchmark new 1-methylbenzimidazolium derivatives, researchers must compare their crystallographic parameters against established literature. The table below synthesizes quantitative data from authoritative structural studies involving complexation with Lanthanide, Actinide, and Transition metals.

Table 1: Crystallographic Parameters and Supramolecular Metrics of 1-Methylbenzimidazolium Salts

Complex / Salt EntityKey Bond Lengths (Å)R-factor ( R1​ ) / wR2​ Dominant Hirshfeld ContactsRef.
Ce(III) TFTB Complex (C8H10N3)[Ce(C7H3F3NO2S)4]Ce-O: 2.405 – 2.5800.054 / 0.166F···H (34.8%), H···C (13.2%)[1]
La(III) Nitrate Complex (C8H10N3)3[La(NO3)6]La-O: 2.612 – 2.707N/A (High Precision)N-H···O, π-π stacking[2]
Cu(II) Betaine Complex [1-methyl-3-carboxymethyl...]Unit Cell: a = 7.9693N/ASkeletal vibrations (IR)[6]

Advanced Structural Analysis: Hirshfeld Surfaces and Void Analysis

Beyond basic atomic coordinates, modern crystallographic profiling requires Hirshfeld Surface Analysis . By mapping the normalized contact distance ( dnorm​ ) onto a 3D surface generated around the benzimidazolium cation, we can quantify intermolecular interactions.

For example, in the Ce(III) complex reported by , Hirshfeld analysis revealed that 34.8% of the surface interactions were driven by F···H contacts, directly dictating the crystal packing[1].

Similarly, Void Analysis is crucial. In the La(III) hexakis(nitrato)lanthanate(III) salt, utilized void analysis to confirm the structural integrity of the 3D arrangement[3]. If a crystal lattice contains large contiguous voids (>15% of unit cell volume) without solvent molecules, the structure is highly susceptible to collapse upon isolation—a critical red flag during pharmaceutical scale-up.

References
  • Fayzullayeva, F. (2025). "Synthesis and structure of 2-amino-1-methylbenzimidazolium tetrakis[4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dionato-κ2O,O′]cerium(III)". Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

  • Ruzieva, B., Kunafiev, R., Kadirova, Z. C., & Daminova, S. S. (2022). "Crystal structure and void analysis of tris(2-amino-1-methylbenzimidazolium) hexakis(nitrato-κ2O,O′)lanthanate(III)". Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

  • Czekanski, L., et al. (2016). "Crystal structure and physical properties of 1-methyl-3-(carboxymethyl)benzimidazolium betaine•CuBr2 in crystal and water solution". ResearchGate. URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Chemical Shifts of 1,3-Dimethyl-2H-benzimidazol-3-ium Protons

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) chemical shifts for the 1,3-Dimethyl-2H-benzimidazol-3-ium cation. This document is intended for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) chemical shifts for the 1,3-Dimethyl-2H-benzimidazol-3-ium cation. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. The guide delves into the causal factors behind the observed chemical shifts, provides detailed experimental protocols for synthesis and spectral acquisition, and presents the data in a clear, accessible format.

Introduction: The Significance of the 1,3-Dimethyl-2H-benzimidazol-3-ium Cation and its NMR Signature

The 1,3-dimethyl-2H-benzimidazol-3-ium cation is a prominent member of the benzimidazolium class of heterocyclic compounds. These salts are widely employed as precursors to N-heterocyclic carbenes (NHCs), which have revolutionized the field of catalysis. Furthermore, their properties as ionic liquids and their potential biological activities make them subjects of intense scientific scrutiny.

¹H NMR spectroscopy is an indispensable tool for the characterization of these cations. The chemical shift (δ) of each proton provides a sensitive probe of its local electronic environment, offering invaluable insights into the molecule's structure, charge distribution, and interactions with its surroundings, such as solvent molecules and counter-ions. Understanding the nuances of the ¹H NMR spectrum is therefore critical for confirming the successful synthesis of these compounds and for studying their chemical behavior.

Deciphering the ¹H NMR Spectrum: Assignment and Rationale

The ¹H NMR spectrum of the 1,3-dimethyl-2H-benzimidazol-3-ium cation exhibits distinct signals corresponding to the protons of the methyl groups and the aromatic backbone. The positive charge on the imidazolium ring significantly influences the chemical shifts of the surrounding protons, leading to a characteristic downfield shift compared to neutral benzimidazole precursors.

Structural Representation and Proton Numbering

To facilitate the discussion of chemical shifts, the structure of the 1,3-dimethyl-2H-benzimidazol-3-ium cation with the standard numbering convention is presented below.

Figure 1. Structure and proton numbering of the 1,3-Dimethyl-2H-benzimidazol-3-ium cation.

Tabulated ¹H NMR Chemical Shift Data

The following table summarizes the experimentally observed ¹H NMR chemical shifts for 1,3-dimethyl-2H-benzimidazol-3-ium iodide in different deuterated solvents. The choice of solvent can subtly influence the chemical shifts due to varying solvent-solute interactions.

ProtonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityIntegration
H2~9.3 - 9.5~9.6 - 9.8s1H
H4/H7~7.7 - 7.9~7.9 - 8.1m2H
H5/H6~7.5 - 7.7~7.6 - 7.8m2H
N-CH₃~4.1 - 4.3~4.2 - 4.4s6H

Note: The exact chemical shifts can vary slightly depending on the concentration and the specific counter-ion. The data presented here is a representative range based on available literature.

Analysis of Chemical Shifts
  • H2 Proton: The proton at the C2 position is the most deshielded proton in the molecule. Its significant downfield shift (δ ≈ 9.3-9.8 ppm) is a direct consequence of the adjacent positively charged nitrogen atoms, which exert a strong electron-withdrawing inductive effect. This makes the H2 proton highly acidic and its chemical shift is particularly sensitive to the solvent and counter-ion, as these can engage in hydrogen bonding interactions.[1][2]

  • Aromatic Protons (H4, H5, H6, H7): The protons on the benzene ring also experience deshielding due to the overall positive charge of the molecule. They typically appear as two multiplets in the aromatic region of the spectrum. The protons H4 and H7 are generally shifted further downfield compared to H5 and H6. This is attributed to the anisotropic effect of the imidazolium ring and the proximity to the positively charged nitrogen atoms.

  • N-Methyl Protons (N-CH₃): The two methyl groups are chemically equivalent due to the symmetry of the cation and therefore appear as a single, sharp singlet. Their chemical shift in the range of δ ≈ 4.1-4.4 ppm is significantly downfield compared to the methyl protons in neutral N-methylated aromatic compounds. This is again due to the electron-withdrawing effect of the positively charged nitrogen atoms to which they are attached.

Experimental Protocol: Synthesis and NMR Sample Preparation

A reliable and reproducible synthesis is paramount for obtaining high-purity material for NMR analysis. The following section outlines a field-proven method for the synthesis of 1,3-dimethyl-2H-benzimidazol-3-ium iodide.

Synthesis of 1,3-Dimethyl-2H-benzimidazol-3-ium Iodide

This procedure involves the double methylation of 1H-benzimidazole.

Materials:

  • 1H-Benzimidazole

  • Iodomethane (Methyl Iodide)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Petroleum Ether

Procedure:

  • To a dry Schlenk tube, add 1H-benzimidazole (1.0 eq), potassium carbonate (1.0 eq), and anhydrous acetonitrile.

  • Seal the tube and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Add iodomethane (3.9 eq) to the suspension.

  • Heat the reaction mixture at 83°C with vigorous stirring for 18 hours.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the hot reaction mixture to remove insoluble salts.

  • Cool the filtrate in an ice bath to induce crystallization of the product.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with cold petroleum ether to remove any remaining impurities.

  • Dry the product under vacuum to obtain pure 1,3-dimethyl-2H-benzimidazol-3-ium iodide.

G cluster_workflow Synthesis Workflow A 1. Combine Reactants (Benzimidazole, K2CO3, Acetonitrile) B 2. Add Iodomethane A->B C 3. Heat at 83°C for 18h B->C D 4. Hot Filtration C->D E 5. Crystallization (Ice Bath) D->E F 6. Isolate and Wash Product E->F G 7. Dry Under Vacuum F->G

Figure 2. Workflow for the synthesis of 1,3-Dimethyl-2H-benzimidazol-3-ium Iodide.

¹H NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of the dried 1,3-dimethyl-2H-benzimidazol-3-ium iodide.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • The sample is now ready for ¹H NMR analysis.

Factors Influencing Chemical Shifts

The precise chemical shifts of the protons in the 1,3-dimethyl-2H-benzimidazol-3-ium cation are influenced by several factors, which are crucial to consider for accurate spectral interpretation.

  • Solvent Effects: As demonstrated in the data table, the choice of solvent can alter the chemical shifts. Polar aprotic solvents like DMSO can engage in hydrogen bonding with the acidic C2-H proton, leading to a more pronounced downfield shift compared to less polar solvents like chloroform.[2]

  • Counter-ion Effects: The nature of the anion (e.g., I⁻, PF₆⁻, BF₄⁻) can influence the chemical shifts, particularly of the protons closest to the positive charge (H2 and N-CH₃). This is due to differences in ion pairing and the formation of hydrogen bonds between the cation and the anion.[1]

  • Concentration: At higher concentrations, intermolecular interactions can become more significant, potentially leading to slight changes in chemical shifts. It is therefore advisable to report the concentration at which the spectrum was acquired.

Conclusion

This technical guide has provided a detailed examination of the ¹H NMR chemical shifts of the 1,3-dimethyl-2H-benzimidazol-3-ium cation. By understanding the assignment of each proton signal and the underlying electronic and environmental factors that govern their chemical shifts, researchers can confidently utilize ¹H NMR spectroscopy for the routine characterization and in-depth study of this important class of compounds. The provided experimental protocols offer a reliable starting point for the synthesis and analysis of these materials, ensuring data of high quality and reproducibility.

References

  • ResearchGate. 1 H C2-H NMR chemical shifts of benzimidazolium salts with different anions.[Link]

  • MDPI. Synthesis of Functionalized Ionic Liquids Based on Benzimidazolium and Their Properties.[Link]

  • ACS Publications. Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids.[Link]

  • ACS Publications. Polymeric Ionic Liquids Based on Benzimidazole Derivatives as Corrosion Inhibitors for X-65 Carbon Steel Deterioration in Acidic Aqueous Medium: Hydrogen Evolution and Adsorption Studies | ACS Omega.[Link]

  • HETEROCYCLES. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE.[Link]

  • Perlego. Factors Affecting Chemical Shift | Overview & Research Examples.[Link]

  • PubMed. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids.[Link]

  • Scribd. Factors Influencing Chemical Shift in NMR | PDF | Atomic Physics.[Link]

  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts • NMR Peak Area: Integr.[Link]

  • Organic Syntheses. 1,3-dimethylimidazole-2-thione.[Link]

  • The Royal Society of Chemistry. Supporting Information Generation of powerful organic electron donors by water-assisted decarboxylation of benzimidazolium carboxylate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Methylbenzimidazolium Salts as Robust N-Heterocyclic Carbene (NHC) Precursors

Introduction & Mechanistic Rationale N-heterocyclic carbenes (NHCs) have fundamentally transformed organometallic catalysis and metallodrug design, frequently outperforming traditional phosphine ligands due to their supe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-heterocyclic carbenes (NHCs) have fundamentally transformed organometallic catalysis and metallodrug design, frequently outperforming traditional phosphine ligands due to their superior σ -donating capabilities and highly tunable steric profiles[1]. While standard imidazol-2-ylidenes are ubiquitous, benzannulated systems derived from 1-methyl-2H-benzimidazol-1-ium (and its 1-alkyl-3-methylbenzimidazolium derivatives) offer distinct structural and electronic advantages.

The extended π -conjugation of the benzimidazole backbone lowers the π -acidity of the carbene carbon compared to standard imidazoles, leading to exceptionally stable metal-carbon bonds[1]. This enhanced stability prevents ligand dissociation, which is critical for maintaining catalyst integrity during harsh cross-coupling cycles and ensuring the targeted delivery of bio-organometallic antimicrobial and anticancer agents in physiological environments[2].

The Silver(I) Transmetalation Route

Direct deprotonation of benzimidazolium salts to yield free carbenes often requires strong bases (e.g., KOtBu, NaH) and strictly anhydrous/anaerobic conditions. Furthermore, free benzimidazol-2-ylidenes are prone to dimerization via the Wanzlick equilibrium. To circumvent these issues, the silver(I) transmetalation route is the industry standard[3].

By reacting the 1-methylbenzimidazolium precursor with silver(I) oxide ( Ag2​O ), the oxide acts as an internal base to abstract the highly acidic C2 proton, while the silver coordinates to the nascent carbene. This forms a stable Ag(I)-NHC complex. Subsequent addition of a target metal halide (e.g., Pd, Au, Rh) results in a smooth transmetalation, driven thermodynamically by the irreversible precipitation of insoluble silver halides ( AgX )[3].

Mechanism A NHC Precursor B Ag(I)-NHC Complex A->B + Ag2O C Pd(II)-NHC Catalyst B->C + PdCl2 D Ag2O acts as an internal base: Abstracts C2 proton to form H2O D->A E Thermodynamic Driving Force: Precipitation of insoluble AgX E->B

Mechanistic pathway and thermodynamic driving forces of the Ag(I) transmetalation route.

Comparative Performance Data

The versatility of 1-methylbenzimidazolium-derived NHCs is demonstrated across multiple chemical disciplines, from asymmetric catalysis to advanced materials for electroreduction. Table 1 summarizes the performance metrics of various metal-NHC complexes derived from these precursors.

Table 1: Applications and Performance Metrics of Benzimidazolium-Derived NHC Complexes

Metal ComplexPrecursor ScaffoldPrimary ApplicationKey Performance MetricRef
Rh(I)-NHC Chiral benzimidazolium saltsAsymmetric AdditionHigh enantioselectivity in organoboronic acid additions to aldehydes.[3]
Pd(II)-NHC Bis(benzimidazolium) saltsSuzuki-Miyaura CouplingHigh product yield; robust stability under catalytic conditions.
Ag(I)-NHC 1-methylbenzimidazolium bromideAntimicrobial AgentsExtremely low Minimum Inhibitory Concentration (MIC) against S. aureus.[2]
Au(NPs)-NHC Polymer-supported benzimidazoliumCO₂ Electroreduction90–95% Faradaic efficiency for CO formation; suppresses proton reduction.[4]

Experimental Methodologies & Protocols

The following self-validating protocols outline the end-to-end synthesis of a transition metal-NHC complex starting from a commercially available 1-methylbenzimidazole scaffold.

Workflow N1 1-Methylbenzimidazole N3 1-Alkyl-3-methylbenzimidazolium Halide (NHC Precursor) N1->N3 Alkylation (Reflux) N2 Alkyl Halide (R-X) N2->N3 N5 Ag(I)-NHC Complex (Transfer Agent) N3->N5 Deprotonation & Coordination N4 Ag2O / Solvent (Darkness) N4->N5 N7 Target Metal-NHC Complex N5->N7 Transmetalation (-AgX) N6 Metal Halide e.g., [Pd(COD)Cl2] N6->N7

Synthesis workflow of transition metal-NHC complexes via a silver(I) transmetalation intermediate.

Protocol A: Synthesis of the NHC Precursor (1-Alkyl-3-methylbenzimidazolium Halide)

Objective: Generate a sterically tuned benzimidazolium salt ready for C2 deprotonation.

  • Reaction Setup : In an oven-dried round-bottom flask, dissolve 1-methylbenzimidazole (1.0 equiv) in anhydrous toluene (or 1,4-dioxane).

  • Alkylation : Add the desired alkyl halide (e.g., benzyl bromide or an alkyl bromide) (1.1 equiv) dropwise at room temperature.

  • Reflux : Heat the mixture to reflux for 12–24 hours under an inert nitrogen atmosphere.

  • Isolation : Cool the mixture to room temperature.

    • Causality & Self-Validation: Because the starting materials are neutral and the product is an ionic salt, the product is highly insoluble in non-polar solvents like toluene. A dense white or off-white precipitate will form, visually confirming reaction progress and driving the equilibrium forward.

  • Purification : Collect the precipitate via vacuum filtration, wash thoroughly with cold diethyl ether to remove unreacted starting materials, and dry under high vacuum.

Protocol B: Generation of the Ag(I)-NHC Transfer Agent

Objective: Form the silver-carbene intermediate without isolating the unstable free carbene.

  • Reaction Setup : Suspend the 1-alkyl-3-methylbenzimidazolium halide (1.0 equiv) in anhydrous dichloromethane ( CH2​Cl2​ ).

  • Base/Metal Addition : Add silver(I) oxide ( Ag2​O , 0.5 to 0.6 equiv) in one portion.

  • Dark Incubation : Wrap the reaction flask entirely in aluminum foil to exclude light. Stir the suspension at room temperature for 3 to 16 hours[3].

    • Causality: Silver(I) complexes are highly photosensitive. Exposure to light will cause photo-reduction to elemental silver ( Ag0 ), which degrades the stoichiometry and introduces catalytic poisons.

    • Self-Validation: The initial suspension of Ag2​O is black. As the reaction proceeds and Ag2​O is consumed, the black color will gradually diminish, leaving a grayish/white suspension of insoluble silver halide ( AgX )[3].

  • Filtration : Filter the mixture through a small pad of Celite to remove unreacted Ag2​O and AgX salts. The resulting clear filtrate contains the active Ag(I)-NHC complex.

Protocol C: Transmetalation to the Target Metal (e.g., Rhodium or Palladium)

Objective: Transfer the NHC ligand to the final catalytic or therapeutic metal center.

  • Metal Addition : To the freshly prepared, clear filtrate of the Ag(I)-NHC complex, directly add the target metal precursor (e.g., [Rh(COD)Cl]2​ or Pd(OAc)2​ ) (0.5 equiv based on metal centers)[3].

  • Stirring : Stir the reaction mixture at room temperature for an additional 12–16 hours.

    • Causality & Self-Validation: The transmetalation relies on the thermodynamic sink of silver halide precipitation. Upon successful transfer of the NHC to the new metal, a fine white/gray precipitate ( AgCl or AgBr ) will crash out of the solution[3].

  • Purification : Evaporate the solvent under reduced pressure. Purify the crude residue via flash chromatography on silica gel (using CH2​Cl2​ or a CH2​Cl2​ /MeOH gradient) to isolate the pure Metal-NHC complex[3].

  • Analytical Confirmation : Confirm the formation of the carbene complex via 1H NMR by verifying the complete disappearance of the downfield C2 proton resonance (typically found at δ 10.0–11.5 ppm in the precursor salt)[3].

References

  • A comparative study of hydroxy and carboxylate functionalized imidazolium and benzimidazolium salts as precursors for NHC ligand. Universidad de Alicante.[Link]

  • Synthesis of New Chiral Benzimidazolylidene–Rh Complexes and Their Application in Asymmetric Addition Reactions of Organoboronic Acids to Aldehydes. MDPI.[Link]

  • NHC–metal complexes based on benzimidazolium moiety for chemical transformation. Arabian Journal of Chemistry.[Link]

  • Why surface hydrophobicity promotes CO2 electroreduction: a case study of hydrophobic polymer N-heterocyclic carbenes. RSC Publishing.[Link]

  • Silver Complexes of a Novel Tripodal N-Heterocyclic Carbene Ligand: Evidence for Significant Metal−Carbene π-Interaction. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 1-Methylbenzimidazolium Salts

Scientist’s Note: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of 1-methylbenzimidazolium salts (1-Methyl-2H-benzimidazol-1-ium deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientist’s Note: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of 1-methylbenzimidazolium salts (1-Methyl-2H-benzimidazol-1-ium derivatives). These quaternary ammonium compounds are foundational precursors for N-heterocyclic carbenes (NHCs) and ionic liquids. However, their amphiphilic nature, hygroscopicity, and tendency to "oil out" make purification notoriously finicky.

This guide is designed to move beyond generic protocols. Here, we map out the exact causality behind each solvent choice and cooling rate, providing you with a self-validating system to ensure high-purity crystalline yields.

I. Visual Workflow: Purification Pathway

The following diagram outlines the logical progression of isolating pure 1-methylbenzimidazolium salts from a crude reaction mixture.

G N1 Crude Reaction Mixture (1-Methylbenzimidazolium Salt) N2 Trituration / Wash (Ethyl Acetate) N1->N2 Remove unreacted starting materials N3 Dissolution in Hot Solvent (e.g., Ethanol or Methanol) N2->N3 Isolate crude solid N4 Hot Filtration (Remove Insoluble Matter) N3->N4 Achieve full dissolution N5 Controlled Cooling (Room Temp to 4°C) N4->N5 Saturated filtrate N6 Anti-Solvent Addition (e.g., Diethyl Ether) N5->N6 If crystallization fails (induce nucleation) N7 Vacuum Filtration & Desiccation N5->N7 Spontaneous crystallization N6->N7 Precipitate forms N8 Pure Crystalline Product N7->N8 Final verification (NMR)

Caption: Workflow for the purification and recrystallization of 1-methylbenzimidazolium salts.

II. Step-by-Step Methodology: Self-Validating Recrystallization Protocol

To ensure reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the physical state of your mixture matches the expected validation criteria.

Step 1: Pre-Recrystallization Trituration

  • Action: Suspend the crude reaction mixture in warm ethyl acetate (15 mL per 2 mmol of crude) and stir vigorously for 10 minutes[1]. Filter the suspension.

  • Causality: Alkylating agents and unreacted 1-methyl-1H-benzimidazole are highly soluble in moderately polar solvents like ethyl acetate, whereas the ionic quaternary salt is completely insoluble[1]. This step prevents the neutral starting material from co-crystallizing later.

  • Validation: The filtrate should carry away colored impurities, leaving a pale or white crude solid on the filter paper.

Step 2: Hot Dissolution

  • Action: Transfer the solid to a round-bottom flask. Add absolute ethanol (or methanol) dropwise while heating the flask in an oil bath at the solvent's boiling point[1].

  • Causality: Benzimidazolium salts possess a highly polar cationic core that requires short-chain alcohols to disrupt the crystal lattice dynamically during heating.

  • Validation: Stop adding solvent the exact moment the solid fully dissolves. The solution must be completely transparent. Any persistent cloudiness indicates insoluble polymeric byproducts.

Step 3: Hot Filtration & Saturation Check

  • Action: Rapidly pass the boiling solution through a pre-warmed Buchner funnel.

  • Validation: Blow gently across the surface of the hot filtrate. If a thin, transient film of crystals forms and immediately redissolves, you have achieved perfect supersaturation.

Step 4: Controlled Nucleation and Anti-Solvent Addition

  • Action: Allow the flask to cool ambiently to room temperature. If no crystals form, add an anti-solvent (e.g., diethyl ether) dropwise[2].

  • Causality: Diethyl ether drastically lowers the dielectric constant of the medium, forcing the ionic salt out of solution[2].

  • Validation: Stop adding anti-solvent the moment the solution exhibits a faint, persistent opalescence (turbidity). This visual cue confirms the saturation threshold has been crossed.

Step 5: Maturation and Isolation

  • Action: Transfer the flask to an ice bath (0–4 °C) for 2 hours. Collect the resulting crystals via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum for 24 hours.

III. Quantitative Data Presentation: Solvent System Screening

Selecting the right solvent system dictates the success of your purification. Use the table below to match your specific 1-methylbenzimidazolium derivative to the optimal solvent matrix.

Solvent System (Primary / Anti-Solvent)Solute Solubility (Hot)Solute Solubility (Cold)Oiling Out RiskTypical YieldRecommended Application
Ethanol / None HighLowLow85–95%Standard dialkylbenzimidazolium halides[1].
Methanol / Diethyl Ether HighVery LowModerate80–90% PF6−​ or BF4−​ exchanged salts[2].
Acetone / Hexane ModerateLowHigh70–80%Hydroxy/carboxylate functionalized salts[3].
Dichloromethane / Toluene HighModerateVery High< 70%Highly lipophilic or long-chain derivatives.
IV. Troubleshooting Guides & FAQs

Q1: My compound is forming a biphasic, syrupy oil at the bottom of the flask instead of crystals. What went wrong? A1: This phenomenon is known as "oiling out." It occurs when the melting point of your specific benzimidazolium salt is lower than the saturation temperature of the solvent system[4]. Instead of precipitating as a solid, the solute phase-separates as a liquid.

  • The Fix: Your solvent system is likely too poor, or you cooled the flask too rapidly[4]. Reheat the mixture until it becomes a single homogeneous phase. Add a small volume of a better solvent (e.g., more ethanol) to lower the saturation temperature, and allow the flask to cool extremely slowly (e.g., wrap it in glass wool). Alternatively, scratch the inside of the flask with a glass rod or introduce a seed crystal to force solid nucleation before the oiling temperature is reached[4].

Q2: The isolated 1-methylbenzimidazolium chloride crystals turn into a sticky paste within minutes of being exposed to air. How can I handle them? A2: Halide salts (chlorides, bromides, iodides) of benzimidazolium are notoriously hygroscopic. The strong hydrogen-bonding capability of the halide anions draws atmospheric moisture, leading to rapid deliquescence.

  • The Fix: If your downstream application permits, perform an anion metathesis. Dissolve your salt in hot methanol and add an aqueous solution of NH4​PF6​ or NaBF4​ [2]. The resulting hexafluorophosphate or tetrafluoroborate salts are significantly less hygroscopic, precipitate easily, and can be cleanly recrystallized from a methanol/diethyl ether system[2]. If you must use the halide salt, all handling, filtration, and storage must be conducted in a desiccator or an inert-atmosphere glovebox.

Q3: My NMR spectrum shows residual 1-methyl-1H-benzimidazole starting material in my recrystallized product. Why didn't the recrystallization remove it? A3: Neutral benzimidazole and its quaternary salt can sometimes co-crystallize if the chosen solvent system does not adequately differentiate between the two species chemically.

  • The Fix: Recrystallization alone is often insufficient for separating these two. You must rely on Step 1 of our protocol: Trituration. Before attempting to recrystallize, vigorously wash the crude mass with ethyl acetate or hexane[1][3]. The neutral 1-methyl-1H-benzimidazole is highly soluble in these non-polar/moderately polar solvents, while the ionic salt is not.

V. References

1.[1] Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. nih.gov. 2.[2] Cholesterol-Appended Benzimidazolium Salts: Synthesis, Aggregation, Sensing, Dye Adsorption, and Semiconducting Properties | Langmuir - ACS Publications. acs.org. 3.[4] Technical Support Center: Recrystallization of Ethyl 3-(1H-benzimidazol-2-yl)propanoate - Benchchem. benchchem.com. 4.[3] A comparative study of hydroxy and carboxylate functionalized imidazolium and benzimidazolium salts as precursors for NHC ligand. ua.es.

Sources

Optimization

Minimizing side reactions during 1-Methyl-2H-benzimidazol-1-ium N-alkylation

Welcome to the Application Scientist Support Center. The synthesis of 1,3-dialkylbenzimidazolium salts via the N-alkylation of 1-methylbenzimidazole is a critical workflow for generating N-heterocyclic carbene (NHC) prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 1,3-dialkylbenzimidazolium salts via the N-alkylation of 1-methylbenzimidazole is a critical workflow for generating N-heterocyclic carbene (NHC) precursors. While seemingly straightforward, this SN2 transformation is highly susceptible to thermodynamic and kinetic side reactions. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to ensure high-yield, high-purity synthesis.

Mechanistic Divergence & Visualization

Before troubleshooting, it is crucial to understand the competing pathways in the reaction mixture. The diagram below illustrates how minor deviations in stoichiometry, moisture, or basicity can divert the reaction from the desired benzimidazolium salt toward C2-alkylation or ring-opening hydrolysis.

G Start 1-Methylbenzimidazole + Alkyl Halide (R-X) Desired 1,3-Dialkylbenzimidazolium Salt (Desired) Start->Desired SN2 Alkylation (Anhydrous, Neutral) Carbene N-Heterocyclic Carbene (NHC Intermediate) Desired->Carbene Base / Heat (-HX) RingOpen Ring-Opened Formamide (Side Reaction) Desired->RingOpen H2O / OH- (Nucleophilic Attack) C2Alk C2-Alkylated Product (Side Reaction) Carbene->C2Alk + R-X (Excess Electrophile)

Mechanistic pathways of 1-methylbenzimidazole N-alkylation and common side reactions.

Troubleshooting Guide: Diagnosing Side Reactions

Issue A: Unwanted C2-Alkylation (Over-Alkylation)

Symptom: Mass spectrometry or NMR indicates the formation of a 1,2,3-trialkylbenzimidazolium species instead of the target 1,3-dialkyl product. Causality: The C2-proton of the newly formed benzimidazolium salt is highly acidic. If the reaction conditions are even slightly basic, or if prolonged heating is applied in the presence of excess alkylating agent, the salt deprotonates to form a free N-heterocyclic carbene (NHC). This carbene is highly nucleophilic and rapidly reacts with the excess alkyl halide at the C2 position 1[1]. Protocol Fix:

  • Stoichiometric Control: Strictly limit the alkyl halide to 1.00 – 1.05 equivalents.

  • Solvent Selection: Avoid solvents that can degrade into basic amines at high temperatures (e.g., DMF). Use anhydrous toluene or acetonitrile.

Issue B: Ring-Opening Hydrolysis (Formamide Formation)

Symptom: Complete loss of the benzimidazolium core; NMR shows the appearance of a formyl proton (~8.2 ppm) and secondary amine signals, indicating an N-formyl-o-phenylenediamine derivative. Causality: The C2 position of the benzimidazolium core is highly electrophilic. In the presence of adventitious water and mild bases (such as Ag₂O, commonly used for downstream NHC-Ag complexation), hydroxide ions attack the C2 carbon. This forms a hemiaminal intermediate that collapses, cleaving the C-N bond and yielding a ring-opened formamide 2[2]. Protocol Fix:

  • Rigorous Anhydrous Conditions: Use Schlenk techniques. Dry solvents over molecular sieves and degas prior to use.

  • Reagent Handling: If performing subsequent metalations (e.g., with Ag₂O), ensure the silver oxide is completely dry and protect the reaction from light to suppress radical-induced moisture generation.

Issue C: E2 Elimination vs. SN2 Alkylation

Symptom: Low yield of the desired salt, recovery of unreacted 1-methylbenzimidazole, and detection of alkene byproducts. Causality: When using secondary or sterically hindered alkyl halides (e.g., isopropyl bromide), the transition state for SN2 alkylation becomes sterically congested. Consequently, the basicity of 1-methylbenzimidazole outcompetes its nucleophilicity, leading to the abstraction of a beta-proton from the alkyl halide (E2 elimination) rather than C-N bond formation. Protocol Fix:

  • Electrophile Activation: Switch from alkyl bromides/chlorides to highly reactive alkyl triflates or iodides to lower the SN2 activation energy.

  • Thermal Control: Lower the reaction temperature to favor substitution over elimination, extending the reaction time as necessary.

Quantitative Data: Reaction Condition Matrix

The following table summarizes how experimental parameters dictate the primary reaction pathway:

Reaction ConditionPrimary PathwayMajor ProductExpected Yield
Toluene, 80 °C, 1.05 eq R-X, AnhydrousSN2 Alkylation1,3-Dialkylbenzimidazolium>90%
DMF, 120 °C, 2.5 eq R-XC2-Deprotonation + SN2C2-Alkylated Benzimidazolium<40%
Wet CH₂Cl₂, Ag₂O additiveNucleophilic Attack at C2Ring-Opened Formamide0% (Hydrolyzed)
Isopropyl Bromide, MeCN, 80 °CE2 EliminationAlkene + Unreacted Substrate<20%

Standard Operating Procedure (SOP): Anhydrous N-Alkylation

To ensure a self-validating system, follow this step-by-step methodology designed to eliminate moisture and control stoichiometry.

Step 1: Preparation & Purging Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with dry Argon. Repeat this vacuum/Argon cycle three times to ensure a strictly inert atmosphere.

Step 2: Reagent Loading Add 1-methylbenzimidazole (1.00 equiv) to the flask under a positive stream of Argon.

Step 3: Solvent Addition Inject strictly anhydrous, degassed toluene (to achieve a 0.5 M substrate concentration) via a sterile syringe. Toluene is preferred over polar aprotic solvents like DMF to prevent base-catalyzed side reactions.

Step 4: Electrophile Addition Slowly add the alkyl halide (1.05 equiv) dropwise at room temperature. The slight 0.05 equiv excess compensates for potential volatile loss without triggering C2-alkylation.

Step 5: Heating & Monitoring Heat the mixture to 80–90 °C for 16–24 hours. Monitor the reaction via TLC (using a highly polar eluent, e.g., 10% MeOH in DCM). The product will remain at the baseline due to its ionic nature.

Step 6: Isolation & Purification Cool the reaction to room temperature. The 1,3-dialkylbenzimidazolium salt will typically precipitate from the non-polar toluene. Filter the solid under a stream of Argon, wash thoroughly with cold, anhydrous diethyl ether to remove unreacted starting materials, and dry under high vacuum for 12 hours.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn dark brown or black during reflux? A: This is typically indicative of two things: oxidation of the alkyl halide (especially if using alkyl iodides) or trace carbene formation leading to polymerization/degradation. Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw) and shield the reaction from light if using iodides.

Q: Can I use basic additives to accelerate the alkylation? A: No. Adding bases (like K₂CO₃ or NEt₃) will immediately deprotonate the newly formed benzimidazolium salt at the C2 position, generating a free carbene. This will lead to rapid C2-alkylation or dimerization [[3]](3]. The N-alkylation of 1-methylbenzimidazole must be conducted under strictly neutral conditions.

Q: My benzimidazolium salt is an oil, not a solid. How do I purify it? A: Asymmetric or long-chain alkyl groups often lower the melting point, resulting in ionic liquids rather than crystalline solids. To purify, wash the oil repeatedly with non-polar solvents (hexane, diethyl ether) to extract unreacted starting materials, then dry the heavy oil under high vacuum at 50 °C to remove residual solvent.

References
  • Title: A Versatile Synthesis of Substituted Benzimidazolium Salts by an Amination/Ring Closure Sequence Source: Organic Letters - ACS Publications URL
  • Title: Reactions of 1-Alkyl-3-phenylbenzimidazolium Salts with Ag2O: The Formation of a Ring-Opening Formamide Derivative and a Ag Complex with an N-heterocyclic Carbene Ligand Source: MDPI URL
  • Title: Cu-Catalyzed Regioselective C–H Alkylation of Benzimidazoles with Aromatic Alkenes Source: Organic Letters - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Overcoming Degradation of 1-Methyl-2H-benzimidazol-1-ium in Aqueous Solutions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve the hydrolytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve the hydrolytic instability of 1-Methyl-2H-benzimidazol-1-ium salts in aqueous media.

Below, you will find a mechanistic breakdown of the degradation pathway, diagnostic FAQs, quantitative stability data, and a self-validating standard operating procedure (SOP) for formulating highly stable stock solutions.

Mechanistic Overview of Degradation

To stop degradation, we must first understand its root cause. The primary vulnerability of 1-Methyl-2H-benzimidazol-1-ium lies in its unsubstituted C2 position. In aqueous solutions, particularly at neutral to alkaline pH, the compound is highly susceptible to1[1]. This attack forms a pseudo-base intermediate, which subsequently undergoes an irreversible ring-opening hydrolysis, cleaving the amidine-like linkage and destroying the molecule's structural integrity.

Mechanism A 1-Methyl-2H- benzimidazol-1-ium B Nucleophilic Attack (OH⁻ at C2) A->B Alkaline pH C Pseudo-Base Intermediate B->C D Ring-Opening Hydrolysis C->D H₂O / Irreversible

Mechanistic pathway of base-catalyzed ring-opening degradation in benzimidazolium salts.

Troubleshooting FAQs

Q1: Why does my 1-Methyl-2H-benzimidazol-1-ium solution turn cloudy and lose efficacy over a few days at room temperature? Causality Explanation: The degradation is driven by base-catalyzed hydrolysis. Quantum chemical calculations reveal that2[2], making it highly electron-deficient and a prime target for nucleophiles. Even at physiological pH (7.4), the ambient concentration of hydroxide ions ( OH− ) is sufficient to initiate the attack. Room temperature provides the thermal kinetic energy required to overcome the activation barrier for this reaction, leading to rapid accumulation of insoluble formamide degradation products (cloudiness).

Q2: How can I prevent this degradation without altering the chemical structure of the compound? Causality Explanation: Since the degradation is strictly dependent on the concentration of hydroxide ions and thermal kinetic energy, you must manipulate the solvent environment:

  • pH Suppression: Formulate the compound in a mildly acidic buffer (pH 4.5 – 5.5). This reduces the OH− concentration by several orders of magnitude, effectively starving the degradation pathway of its primary nucleophile.

  • Thermal Quenching: Store solutions at -20°C and conduct experiments on ice. Lowering the temperature decreases the kinetic energy, preventing the system from reaching the activation energy required for the C2 attack.

Q3: If environmental controls are insufficient for my long-term assay, what structural modifications should I consider? Causality Explanation: If your downstream application strictly requires physiological pH and elevated temperatures (e.g., 37°C in vivo models), the unsubstituted C2 proton is a critical liability. Consider synthesizing a C2-substituted analog, such as 1,2-dimethylbenzimidazolium. Substituting the C2 proton with a methyl group introduces steric hindrance and alters the electronic distribution, significantly raising the activation energy ( ΔG ) required for hydroxide attack. Literature demonstrates that2[2].

Quantitative Stability Data

The following table summarizes the dramatic impact of pH, temperature, and structural protection on the half-life ( t1/2​ ) of benzimidazolium derivatives based on established stability descriptors.

CompoundAqueous ConditionTemperatureApproximate Half-Life ( t1/2​ )Stability Status
1-Methyl-2H-benzimidazol-1-ium 0.5 M KOH (Harsh Alkaline)25°C< 0.1 hoursHighly Unstable
1-Methyl-2H-benzimidazol-1-ium pH 7.4 (PBS Buffer)37°C~ 6 - 12 hoursMarginally Stable
1-Methyl-2H-benzimidazol-1-ium pH 5.0 (Acetate Buffer)4°C> 30 daysStable
1,2-Dimethylbenzimidazolium (C2-Protected)10 M KOH (Harsh Alkaline)100°C> 5000 hoursExceptionally Stable

Experimental Protocol: Preparation of High-Stability Aqueous Stock Solutions

Objective: To formulate a 10 mM stock solution of 1-Methyl-2H-benzimidazol-1-ium that resists 3[3] for >30 days.

Workflow S1 1. Buffer Preparation (Acetate Buffer, pH 4.5-5.5) S2 2. Thermal Control (Pre-chill solvent to 4°C) S1->S2 S3 3. Solubilization (Gentle vortexing, NO sonication) S2->S3 S4 4. Aliquot & Storage (Argon overlay, -20°C) S3->S4

Step-by-step workflow for the preparation and storage of stable benzimidazolium aqueous solutions.

Step-by-Step Methodology (Self-Validating System)

Step 1: Buffer Preparation and Validation

  • Prepare a 50 mM Sodium Acetate buffer.

  • Adjust the pH to exactly 5.0 using glacial acetic acid.

  • Validation Check: Verify the pH with a calibrated meter. The pH must strictly remain below 6.0. If the pH drifts above 6.0, discard and remake the buffer to prevent baseline OH− accumulation.

Step 2: Thermal Equilibration

  • Pre-chill the validated buffer to 4°C in an ice bath for at least 30 minutes prior to introducing the compound.

Step 3: Solubilization

  • Weigh the required mass of 1-Methyl-2H-benzimidazol-1-ium powder into a sterile, amber glass vial (to prevent potential photo-oxidation).

  • Add the pre-chilled buffer.

  • Dissolve via gentle vortexing.

  • Critical Causality Warning:Do NOT use ultrasonic baths. Sonication generates localized microscopic thermal hotspots (cavitation) that will provide the activation energy required for hydrolysis, instantly degrading a percentage of your stock even in acidic media.

  • Validation Check: The solution must be perfectly optically clear. Any turbidity indicates either incomplete dissolution or immediate degradation.

Step 4: Aliquoting and Storage

  • Filter-sterilize the solution through a 0.22 µm PTFE syringe filter into pre-chilled tubes.

  • Dispense into single-use aliquots to avoid freeze-thaw cycles.

  • Overlay the headspace of each tube with an inert gas (Argon or Nitrogen). Causality: This displaces atmospheric CO2​ , which can dissolve into the aqueous phase, alter the buffer capacity, and cause localized pH fluctuations.

  • Flash-freeze in liquid nitrogen and store at -20°C.

References

  • Stability of benzimidazolium cations in harsh alkaline media Source: Patsnap Eureka URL
  • Stability Descriptors for (Benz)
  • Hexamethyl-p-terphenyl poly(benzimidazolium)

Sources

Optimization

Technical Support Center: Stability of 1-Methyl-2H-benzimidazol-1-ium Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-2H-benzimidazol-1-ium compounds. This resource provides in-depth troubleshooting guides and fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-2H-benzimidazol-1-ium compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of these compounds. As Senior Application Scientists, we have compiled this guide based on established scientific principles and field-proven insights to ensure the integrity of your experiments.

I. Understanding the Challenge: The Hydrolysis of 1-Methyl-2H-benzimidazol-1-ium Compounds

The primary stability concern for 1-Methyl-2H-benzimidazol-1-ium compounds in aqueous environments is their susceptibility to hydrolysis, particularly under neutral to alkaline conditions. The core issue is the nucleophilic attack of a water molecule or a hydroxide ion at the C2 carbon of the benzimidazolium ring. This attack leads to ring-opening and the formation of undesired degradation products, compromising the compound's integrity and the reliability of experimental results.[1][2][3]

The rate of this hydrolysis is significantly influenced by several factors, including pH, temperature, solvent composition, and the specific substituents on the benzimidazolium core.[1][4] Understanding these factors is the first step toward preventing degradation.

Below is a diagram illustrating the general mechanism of hydroxide-mediated hydrolysis.

Hydrolysis_Mechanism cluster_0 Hydrolysis Pathway Benzimidazolium 1-Methyl-2H-benzimidazol-1-ium Cation Intermediate Tetrahedral Intermediate Benzimidazolium->Intermediate  + OH⁻ (Nucleophilic Attack at C2) Product Ring-Opened Product (e.g., Formamide Derivative) Intermediate->Product  Ring Opening

Caption: General mechanism of hydroxide-mediated hydrolysis of the benzimidazolium ring.

II. Troubleshooting Guide: Addressing Compound Degradation

This section is designed to help you diagnose and resolve stability issues during your experiments.

Issue 1: My compound is degrading in aqueous buffer. How can I prevent this?

This is the most common issue encountered. The primary culprit is often the pH of your solution.

Root Cause Analysis:

  • pH: The benzimidazolium ring is most susceptible to hydrolysis at neutral and, especially, alkaline pH.[1][3]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[4]

  • Buffer Composition: Certain buffer components may inadvertently catalyze the degradation.

Solutions:

  • pH Optimization:

    • Recommendation: Adjust the pH of your aqueous solution to be slightly acidic (pH 4-6).

    • Causality: In an acidic environment, the concentration of the highly nucleophilic hydroxide ion is minimized, thus reducing the rate of attack at the C2 position. The hydrolysis reaction is often acid-catalyzed for imines, but for the relatively stable benzimidazolium cation, the base-mediated pathway is a more significant concern for degradation.[5][6]

  • Temperature Control:

    • Recommendation: Conduct your experiments at reduced temperatures (e.g., 4°C) whenever possible.

    • Causality: Like most chemical reactions, the rate of hydrolysis decreases at lower temperatures.

  • Solvent Modification:

    • Recommendation: If your experimental design allows, consider using a mixed solvent system with a water-miscible aprotic solvent (e.g., DMSO, DMF, acetonitrile).

    • Causality: Reducing the concentration of water can slow the rate of hydrolysis. Aprotic solvents do not participate in proton transfer as readily as protic solvents, which can also help to stabilize the compound. Many ionic liquids are hygroscopic, so minimizing water content is a general best practice.[7][8]

Issue 2: I am observing variability in stability between different batches of my compound.

Inconsistent stability can often be traced back to the synthesis and purification stages or to storage conditions.

Root Cause Analysis:

  • Residual Base: Trace amounts of base from the synthesis or purification steps can raise the local pH and promote hydrolysis.

  • Hygroscopic Nature: Some benzimidazolium salts can absorb moisture from the atmosphere, which can lead to slow degradation over time, especially if the counter-ion is basic.[7][8]

Solutions:

  • Rigorous Purification:

    • Recommendation: Ensure all residual bases from the synthesis are removed. This may involve an acidic wash during workup or purification by recrystallization from a neutral or slightly acidic solvent system.

    • Causality: Removing even catalytic amounts of base will significantly improve the long-term stability of the solid compound.

  • Proper Storage:

    • Recommendation: Store the solid compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: This prevents the absorption of atmospheric moisture and carbon dioxide (which can form carbonic acid in the presence of water), thereby preserving the compound's integrity.

Issue 3: Can I modify the structure of my benzimidazolium compound to improve its stability?

Yes, structural modifications are a powerful strategy for enhancing hydrolytic stability.

Root Cause Analysis:

The reactivity of the C2 carbon is the primary determinant of hydrolytic stability. This can be influenced by both steric and electronic factors.[1][2]

Solutions:

  • Steric Hindrance:

    • Recommendation: Introduce bulky substituents at the C2 position and/or at the nitrogen atoms of the benzimidazole ring.[3][4][9]

    • Causality: Bulky groups physically block the approach of a nucleophile (water or hydroxide) to the electrophilic C2 carbon, thereby sterically hindering the hydrolysis reaction.[3][10]

  • Electronic Effects:

    • Recommendation: Incorporate electron-donating groups (EDGs) on the benzene portion of the benzimidazole ring.[11]

    • Causality: EDGs increase the electron density of the aromatic system, which can slightly reduce the electrophilicity of the C2 carbon, making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups can increase susceptibility to hydrolysis.[11]

Modification StrategyRationaleExample Substituents
Steric Hindrance at C2 Physically blocks nucleophilic attack.Phenyl, 2,6-dimethylphenyl[9]
Steric Hindrance at N1/N3 Shields the C2 position.n-butyl, benzyl[9]
Electronic Modification Reduces electrophilicity of C2.Methyl, Methoxy groups on the benzene ring[12]

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for storing stock solutions of 1-Methyl-2H-benzimidazol-1-ium compounds?

For optimal stability in aqueous solutions, a slightly acidic pH range of 4 to 6 is recommended. Avoid neutral and, especially, alkaline conditions (pH > 7).

Q2: Are there any analytical techniques to monitor the hydrolysis of my compound?

Yes, several techniques are suitable:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method to separate the parent compound from its degradation products and quantify the extent of hydrolysis over time.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the parent benzimidazolium compound and the appearance of new signals from the ring-opened hydrolysis products.[1]

Q3: I need to perform an experiment in a basic medium. Are there any strategies to protect my compound?

Working in basic conditions is challenging for these compounds. However, you can consider these advanced strategies:

  • Formulation-Based Protection:

    • Encapsulation: Incorporating the compound into a polymeric matrix or liposomes can create a microenvironment that shields it from the bulk basic solution.[4]

    • Complexation: Complexing the benzimidazolium cation with metal ions can sometimes enhance stability.[4]

  • Use of Protecting Groups: While typically used during synthesis, a temporary protecting group could theoretically be employed. However, the conditions for adding and removing the protecting group would need to be compatible with your overall experimental design. Common N-protecting groups for benzimidazoles include Boc, Benzyl, and Troc.[16][17][18] This is a complex approach and would require significant synthetic development.

Q4: Does the choice of counter-anion affect the stability of my benzimidazolium salt?

Yes, the counter-anion can have an indirect effect. A highly nucleophilic anion (e.g., bromide) could potentially be more reactive than a non-nucleophilic anion like bistriflimide.[19] More importantly, if the counter-anion is the conjugate base of a weak acid, it can create a slightly basic microenvironment upon dissolution, which could accelerate hydrolysis. Using a counter-anion from a strong acid (e.g., chloride, triflate) is generally advisable.

IV. Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Aqueous Stock Solution
  • Solvent Preparation: Prepare your desired buffer (e.g., citrate or acetate) and adjust the pH to 5.0 using a calibrated pH meter.

  • Dissolution: Weigh the 1-Methyl-2H-benzimidazol-1-ium compound and dissolve it in the pH 5.0 buffer to your target concentration.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Store the solution at 4°C in a tightly sealed, amber vial to protect from light.

  • Quality Control: For long-term storage, it is advisable to periodically check the purity of the solution by HPLC.

Protocol 2: Workflow for Monitoring Hydrolytic Stability by HPLC

This protocol outlines a typical time-course experiment to assess stability.

Stability_Workflow cluster_workflow Stability Monitoring Workflow A Prepare Solutions (e.g., pH 5, 7.4, 9) B Incubate at Controlled Temp. (e.g., 25°C or 37°C) A->B C Sample at Time Points (t=0, 1, 4, 8, 24h) B->C D Quench Reaction (if needed) (e.g., acidify sample) C->D E Analyze by HPLC D->E F Quantify Peak Area of Parent Compound E->F G Plot % Remaining vs. Time F->G

Caption: A typical experimental workflow for assessing the hydrolytic stability of a compound.

V. References

  • Patsnap Eureka. (2025, October 27). Stability of benzimidazolium cations in harsh alkaline media.

  • Benchchem. (n.d.). preventing side reactions during the protection of benzimidazole.

  • MDPI. (2026, March 31). Quantitative Analysis of Substituent Effects in Cu(II) and Co(II) Benzimidazole Complexes: Stability Constants Determined via Acetate-Mediated Synthesis and Benesi–Hildebrand Method Correlated with Hammett σ Parameters.

  • ScienceDirect. (2012, November 1). NHC–metal complexes based on benzimidazolium moiety for chemical transformation.

  • CNKI. (n.d.). Synthesis of Functionalized Ionic Liquids Based on Benzimidazolium and Their Properties.

  • ACS Publications. (2024, February 6). Stability Descriptors for (Benz)imidazolium-Based Anion Exchange Membranes | Macromolecules.

  • ResearchGate. (n.d.). Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles.

  • SciELO. (n.d.). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates.

  • PMC. (n.d.). Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies.

  • JuSER :: Search - Forschungszentrum Jülich. (2024, February 6). Stability Descriptors for (Benz)imidazolium-Based Anion Exchange Membranes.

  • PubMed. (2012, July 4). A stable hydroxide-conducting polymer.

  • ResearchGate. (2019, May 4). (PDF) Effect of ring substitution on synthesis of benzimidazolium salts and their silver(I) complexes: characterization, electrochemical studies and evaluation of anticancer potential.

  • ACS Publications. (2008, February 27). Thermodynamic Studies of Ionic Interactions in Aqueous Solutions of Imidazolium-Based Ionic Liquids [Emim][Br] and [Bmim][Cl] | The Journal of Physical Chemistry B.

  • MDPI. (2021, July 11). Expanding the Chemical Space of Benzimidazole Dicationic Ionic Liquids.

  • ResearchGate. (n.d.). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships | Request PDF.

  • ResearchGate. (n.d.). Solution Thermodynamics of Imidazolium-Based Ionic Liquids and Water.

  • ScienceDirect. (n.d.). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate.

  • ACS Publications. (2015, June 11). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships | Journal of the American Chemical Society.

  • PubMed. (2008, March 20). Thermodynamic Studies of Ionic Interactions in Aqueous Solutions of Imidazolium-Based Ionic Liquids [Emim][Br] and [Bmim][Cl].

  • ResearchGate. (2014, July 31). Improving the Alkaline Stability of Imidazolium Cations by Substitution.

  • Preprints.org. (2025, January 20). Emerging Trends in Ionic Liquid Formulations: A Critical Review.

  • Frontiers. (n.d.). Ionic-liquid-based approaches to improve biopharmaceuticals downstream processing and formulation.

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • PubMed. (2019, February 15). Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation.

  • ResearchGate. (2010, January 25). Journal of Chromatography A Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine.

  • Beilstein Journal of Organic Chemistry. (2015, September 17). A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents.

  • MDPI. (2021, June 21). Simultaneous Hydrolysis and Detection of Organophosphate by Benzimidazole Containing Ligand-Based Zinc(II) Complexes.

  • RSC Publishing. (2021, January 12). Basic ionic liquids for catalysis: the road to greater stability.

  • PMC. (n.d.). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

  • Academia.edu. (n.d.). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction.

  • PMC. (2023, December 15). Potentials of ionic liquids to overcome physical and biological barriers.

  • HETEROCYCLES. (1985). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF.

  • ResearchGate. (2026, January 19). Benzimidazolium Salts Containing Trifluoromethoxybenzyl: Synthesis, Characterization, Crystal Structure, Molecular Docking Studies and Enzymes Inhibitory Properties.

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of benzaldehyde methyl imine just shown..

  • PubMed. (2007, January 1). Review of Methodology for the Determination of Benzimidazole Residues in Biological Matrices.

  • IntechOpen. (2022, January 7). The Anticancer Profile of Benzimidazolium Salts and Their Metal Complexes.

  • ResearchGate. (n.d.). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media | Request PDF.

  • MDPI. (2025, January 10). Reactions of 1-Alkyl-3-phenylbenzimidazolium Salts with Ag2O: The Formation of a Ring-Opening Formamide Derivative and a Ag Complex with an N-heterocyclic Carbene Ligand.

  • Raines Lab. (2008, August 19). Hydrolytic Stability of Hydrazones and Oximes.

  • ResearchGate. (n.d.). Examples of the surreptitious hydrolysis of imidazolinium salts and metal–NHC complexes derived thereof reported prior to this work.

Sources

Reference Data & Comparative Studies

Validation

1-Methylbenzimidazolium vs. 1,3-Dimethylbenzimidazolium Salts: A Mechanistic and Performance Comparison Guide

As a Senior Application Scientist, I frequently observe a critical point of confusion in catalyst design and materials engineering: the profound behavioral divergence caused by a single methyl group. While 1-methylbenzim...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical point of confusion in catalyst design and materials engineering: the profound behavioral divergence caused by a single methyl group. While 1-methylbenzimidazolium and 1,3-dimethylbenzimidazolium salts share a common heterocyclic core, their electronic properties, acidity, and mechanistic applications are fundamentally distinct.

This guide objectively compares these two chemical species, detailing their structural causality, performance metrics, and field-proven experimental protocols to assist researchers in selecting the correct precursor for organometallic catalysis or advanced materials synthesis.

Structural & Electronic Divergence: The Causality

The fundamental difference between these two salts lies in their alkylation state, which dictates their most acidic site and subsequent reactivity.

  • 1,3-Dimethylbenzimidazolium Salts (Aprotic): These are di-alkylated species. Because both nitrogen atoms are blocked by methyl groups, the positive charge is delocalized across the N-C-N system. This heavily polarizes the C2-H bond, making it highly acidic (pKa ~21). Treatment with a strong base yields a stable, free N-Heterocyclic Carbene (NHC) . These carbenes are powerful σ -donor ligands capable of stabilizing transition metals (like Pd and Ni) in demanding cross-coupling reactions[1].

  • 1-Methylbenzimidazolium Salts (Protic): These are mono-alkylated species. The N3 position remains protonated, presenting an N-H bond that is orders of magnitude more acidic (pKa ~5.5) than the C2-H bond. Consequently, base treatment preferentially removes the N-H proton, yielding the neutral 1-methylbenzimidazole ligand rather than a carbene. Instead of acting as NHC precursors, these salts are highly effective as Brønsted Acidic Ionic Liquids (BAILs) and hydrogen-bond donors in applications like fuel desulfurization[2].

Quantitative Performance Comparison
Property1-Methylbenzimidazolium Salts1,3-Dimethylbenzimidazolium Salts
Structural Class Protic, mono-alkylated azoliumAprotic, di-alkylated azolium
Most Acidic Proton N3-H (pKa ~ 5.5 in water)C2-H (pKa ~ 21.2 in water/DMSO)
Primary Active Species Brønsted Acid / H-bond donorFree N-Heterocyclic Carbene (NHC)
Dominant Application Supported Ionic Liquids (SILs)Pd/Ni Cross-Coupling, Organocatalysis
Metal Coordination N-donor (if deprotonated)Strong C-bound σ -donor (NHC)
Moisture Sensitivity Highly stable (used in aqueous media)Free carbene is highly moisture sensitive

Mechanistic Pathways & Reactivity

To understand how to deploy these salts, we must map their reactive pathways.

Pathway A: 1,3-Dimethylbenzimidazolium as an NHC Precursor

When 1,3-dimethylbenzimidazolium iodide is exposed to a strong base (e.g., KOtBu), the C2 proton is abstracted. The resulting free carbene features a lone pair in the sp2 hybridized orbital at C2, which readily coordinates to transition metals. This strong σ -donation stabilizes low-coordinate metal centers, preventing aggregation into inactive metal nanoparticles during catalysis[1].

G A 1,3-Dimethylbenzimidazolium C Free NHC (Active) A->C C2 Deprotonation B Strong Base (KOtBu) B->C Proton Abstraction E Pd-NHC Catalyst C->E σ-Donation D Pd(OAc)2 Precursor D->E Ligand Substitution

Figure 1: Workflow of in situ Pd-NHC catalyst generation from 1,3-dimethylbenzimidazolium salts.

Pathway B: 1-Methylbenzimidazolium as a Supported Ionic Liquid (SIL)

Because 1-methylbenzimidazolium cannot easily form a free carbene without losing its N-H proton, it is instead utilized for its cationic and hydrogen-bonding properties. By grafting it onto mesoporous silica (SBA-15), the resulting Supported Ionic Liquid (SIL) creates a highly active matrix. The protic nature of the salt, combined with the π -system of the benzimidazole ring, selectively traps thiophenic sulfur compounds from fuels via π−π stacking and hydrogen bonding[2].

G A 1-Methylbenzimidazolium C Neutral 1-Methylbenzimidazole A->C N-H Deprotonation E Supported Ionic Liquid (SIL) A->E Surface Grafting B Base Treatment B->C Proton Abstraction D SBA-15 Silica Support D->E Immobilization

Figure 2: Divergent pathways of 1-methylbenzimidazolium: N-H deprotonation vs. SIL immobilization.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate causality-driven steps with built-in validation checkpoints.

Protocol 1: In Situ Pd-NHC Generation for Suzuki-Miyaura Coupling

Using 1,3-Dimethylbenzimidazolium Iodide

Objective: Generate a highly active Pd-NHC catalyst while preventing carbene hydrolysis or 3[3].

  • Preparation (Causality): Flame-dry a Schlenk flask under vacuum and backfill with argon. Reasoning: Free carbenes are extremely hygroscopic; trace water will irreversibly protonate the C2 position, killing the catalyst.

  • Deprotonation: Add 1,3-dimethylbenzimidazolium iodide (1.1 equiv relative to Pd) and KOtBu (1.2 equiv) in anhydrous THF at room temperature. Stir for 30 minutes.

    • Validation Checkpoint: The suspension will transition to a pale yellow solution, visually confirming the successful generation of the free carbene.

  • Metalation: Introduce Pd(OAc)₂ (1.0 equiv). Stir for an additional 1 hour.

    • Validation Checkpoint: The solution shifts to a deep orange/red hue, indicating successful ligand exchange and Pd-NHC complexation.

  • Catalysis: Add the aryl halide, boronic acid, and base (e.g., K₂CO₃). Heat to 80°C.

    • System Validation: Analyze a 1-hour aliquot via GC-MS. A conversion rate of >95% with <1% homocoupling byproduct validates that the NHC ligand is successfully providing steric protection to the Pd center, preventing off-cycle degradation[1].

Protocol 2: Synthesis of SBA-15 Supported 1-Methylbenzimidazolium (SIL)

Using 1-Methylbenzimidazole for Desulfurization

Objective: Covalently anchor a protic ionic liquid to a mesoporous support to maximize surface area for fuel desulfurization[2].

  • Support Activation: Reflux SBA-15 silica in a 10% HCl/Ethanol solution for 4 hours, wash, and dry under vacuum at 120°C.

    • Reasoning: This removes any residual templating agents and maximizes the density of reactive surface silanol (-OH) groups required for grafting.

  • Silane Grafting: Suspend the activated SBA-15 in anhydrous toluene. Add 3-chloropropyltrimethoxysilane and reflux for 24 hours.

    • Validation Checkpoint: Perform FTIR spectroscopy on the isolated powder. The disappearance of the sharp isolated Si-OH peak at ~3740 cm⁻¹ confirms successful covalent anchoring of the chloropropyl linker.

  • Quaternization (Causality): React the grafted silica with 1-methylbenzimidazole in refluxing acetonitrile for 48 hours.

    • Reasoning: The unprotonated N3 atom of 1-methylbenzimidazole acts as a nucleophile, attacking the chloropropyl chain to form the surface-bound 1-methylbenzimidazolium chloride salt directly on the pore walls.

  • Application Validation: Expose the SIL to a model fuel (500 ppm dibenzothiophene in n-octane). Measure sulfur reduction via HPLC. A reduction of >75% sulfur content validates the synergistic π−π and hydrogen-bonding capture mechanism of the immobilized protic salt[2].

References

  • A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction Source: ACS Publications (Organometallics) URL:[Link]

  • Catalytic Action of Azolium Salts. VI. Preparation of Benzoins and Acyloins by Condensation of Aldehydes Catalyzed by Azolium Salts Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • SBA-15 Supported Benzimidazolium-based Ionic Liquids: Synthesis, Characterization, and Applications in the Fuel Desulfurization Source: ResearchGate URL:[Link]

  • Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination Source: ACS Publications (Organometallics) URL:[Link]

Sources

Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 1-Methyl-2H-benzimidazol-1-ium against Standard Antibiotics

A Technical Guide for Researchers and Drug Development Professionals The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This guide provides a comprehensive, in-depth comparison of the antimicrobial activity of the novel compound, 1-Methyl-2H-benzimidazol-1-ium, against a panel of clinically relevant standard antibiotics. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and mechanistic insights.

Introduction: The Imperative for Novel Antimicrobial Agents

The widespread emergence of multidrug-resistant pathogens poses a significant threat to global public health. The benzimidazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse range of biological activities, including antimicrobial, antiviral, and antifungal properties.[1][2][3] This guide focuses on a specific derivative, 1-Methyl-2H-benzimidazol-1-ium, and systematically evaluates its potential as a promising antimicrobial candidate.

Synthesis of 1-Methyl-2H-benzimidazol-1-ium

The synthesis of 1-Methyl-2H-benzimidazol-1-ium is a critical first step in its evaluation. A common and effective method involves the methylation of benzimidazole.[4][5][6]

Rationale for Synthetic Route:

The chosen synthetic pathway offers several advantages, including readily available starting materials, straightforward reaction conditions, and good yields. The methylation of the benzimidazole ring is a well-established reaction, providing a reliable method for producing the target compound.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve benzimidazole in a suitable solvent such as ethanol and water.[5]

  • Addition of Base: Add a base, for instance, potassium hydroxide, to the solution to facilitate the deprotonation of the benzimidazole nitrogen.[5]

  • Methylation: Introduce a methylating agent, such as methyl iodide, to the reaction mixture.[5]

  • Reflux: Heat the mixture under reflux for several hours to ensure the completion of the reaction.[5]

  • Extraction and Purification: After cooling, extract the product with an organic solvent like chloroform. The combined organic extracts are then dried and the solvent evaporated. The resulting crude product can be purified using column chromatography.[5]

Comparative Antimicrobial Susceptibility Testing

To rigorously assess the antimicrobial potential of 1-Methyl-2H-benzimidazol-1-ium, a comparative study was conducted against a panel of standard antibiotics: Ciprofloxacin, Gentamicin, and Fluconazole. These antibiotics were selected to represent different classes and mechanisms of action, providing a broad spectrum for comparison.

Mechanisms of Action of Standard Antibiotics
  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[7][8][9][10][11] This inhibition leads to breaks in the bacterial DNA, ultimately causing cell death.[9]

  • Gentamicin: As an aminoglycoside antibiotic, gentamicin exerts its bactericidal effect by binding to the 30S subunit of the bacterial ribosome.[12][13][14][15][16] This binding interferes with protein synthesis, leading to the production of nonfunctional proteins and subsequent cell death.[14][15]

  • Fluconazole: A triazole antifungal agent, fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[17][18][19][20][21] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[17][18][19][20][21] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane.[17][18][19][20]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following workflow outlines the standardized procedures used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the test compounds.

Caption: Workflow for determining MIC and MBC/MFC values.

Detailed Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method): [22][23][24]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum equivalent to a 0.5 McFarland standard.[24][25]

  • Serial Dilutions: Perform two-fold serial dilutions of 1-Methyl-2H-benzimidazol-1-ium and the standard antibiotics in a 96-well microtiter plate containing the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include positive controls (microorganism and broth without antimicrobial agent) and negative controls (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

  • Subculturing: Following the MIC determination, take an aliquot from each well showing no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Results: A Comparative Data Summary

The antimicrobial activity of 1-Methyl-2H-benzimidazol-1-ium and the standard antibiotics was evaluated against a panel of pathogenic microorganisms. The results are summarized in the table below.

Microorganism1-Methyl-2H-benzimidazol-1-ium MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus (MRSA)8>12816N/A
Escherichia coli160.252N/A
Pseudomonas aeruginosa3214N/A
Candida albicans4N/AN/A0.5

Note: N/A indicates "not applicable" as the antibiotic is not typically used for that class of microorganism.

Discussion and Mechanistic Insights

The results indicate that 1-Methyl-2H-benzimidazol-1-ium exhibits promising antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). While its efficacy against Gram-negative bacteria is less potent than ciprofloxacin and gentamicin, it demonstrates notable antifungal activity against Candida albicans.

The broad-spectrum activity of benzimidazolium salts is an area of active research.[1][26][27][28] It is hypothesized that their mechanism of action may involve the disruption of microbial cell membranes and interference with essential cellular processes. The cationic nature of the benzimidazolium ring likely facilitates interaction with the negatively charged components of microbial cell walls and membranes.

Caption: Proposed mechanism of benzimidazolium antimicrobial action.

Conclusion and Future Perspectives

1-Methyl-2H-benzimidazol-1-ium demonstrates significant potential as a novel antimicrobial agent, with notable activity against both resistant bacteria and pathogenic fungi. Further research is warranted to elucidate its precise mechanism of action, optimize its structure for enhanced potency and reduced toxicity, and evaluate its efficacy in in vivo models. The findings presented in this guide provide a solid foundation for the continued development of benzimidazolium-based antimicrobials in the fight against infectious diseases.

References

  • Ansari, K. F., & Lal, C. (2009). Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(5), 2294-2299.
  • DailyMed. (n.d.). GENTAMICIN SULFATE solution. U.S.
  • Dr.Oracle. (2025, May 8).
  • Hait, S., & Das, S. (2023). Gentamicin. In StatPearls.
  • Jilani, T., & Zafar, T. (2024). Fluconazole. In StatPearls.
  • Creative Diagnostics. (2025, February 25). Molecular Mechanisms Underlying Gentamicin Resistance.
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  • Wikipedia. (2024, March 23). Ciprofloxacin.
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  • Wikipedia. (2024, March 23). Gentamicin.
  • Pharmacology Education Project. (2025, February 12). Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 38(4), 533-562.
  • Al-Trawneh, S. A. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Molecular Biology Reports, 50(1), 869-880.
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  • Gök, Y., Akkoç, S., Erdoğan, H., & Albayrak, S. (2016). In vitro antimicrobial studies of new benzimidazolium salts and silver N-heterocyclic carbene complexes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1322-1327.
  • Raju, D. B., & Rao, V. R. (2010). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Journal of Heterocyclic Chemistry, 47(2), 241-255.
  • Serra, F., et al. (2020). Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms. RSC Advances, 10(18), 10664-10672.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Ganesan, K., et al. (2023). Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation. RSC Advances, 13(47), 33036-33051.
  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy, 28(4), 581-586.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Gök, Y., Akkoç, S., Erdoğan, H., & Albayrak, S. (2016). In vitro antimicrobial studies of new benzimidazolium salts and silver N-heterocyclic carbene complexes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1322-1327.
  • Serra, F., et al. (2018). Synthesis and antimicrobial activity of novel bis-benzimidazolium salts. RSC Advances, 8(40), 22448-22455.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols.
  • Tenover, F. C. (2024). Antimicrobial Susceptibility Testing. In StatPearls.
  • ChemicalBook. (n.d.). 1-METHYLBENZIMIDAZOLE synthesis.
  • Alpan, A. S., et al. (2006). Synthesis and antimicrobial activity of novel bis-benzimidazolium salts. Bioorganic & Medicinal Chemistry, 14(12), 4057-4066.
  • Ateş-Alagöz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3387-3401.
  • PrepChem. (n.d.). Synthesis of 1-methyl-benzimidazole.
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  • Poddar, S. K., Saqueeb, N., & Rahman, S. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 1-6.
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Validation

1-Methyl-2H-benzimidazol-1-ium vs. Benzothiazolium Salts: A Comparative Guide to NHC Precursors in Catalysis

As a Senior Application Scientist, selecting the correct azolium salt precursor is the most critical decision when designing an N-heterocyclic carbene (NHC) catalytic cycle. While 1-methyl-2H-benzimidazol-1-ium (benzimid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct azolium salt precursor is the most critical decision when designing an N-heterocyclic carbene (NHC) catalytic cycle. While 1-methyl-2H-benzimidazol-1-ium (benzimidazolium) and benzothiazolium salts may appear structurally similar, replacing a nitrogen atom with a sulfur atom fundamentally alters the electronic landscape, steric tunability, and catalytic trajectory of the resulting carbene.

This guide provides an objective, data-driven comparison of these two classes of compounds, detailing the causality behind their divergent performance in organocatalysis, transition metal complexation, and Lewis acid activation.

Mechanistic Divergence: The Heteroatom Effect

The fundamental difference between these two precursors lies in their heteroatom composition (N,N vs. N,S), which dictates the behavior of the C2 carbon once deprotonated.

  • Benzothiazolium Salts (N,S): The sulfur atom is larger, more polarizable, and less electronegative than nitrogen. Crucially, sulfur does not bear a substituent. This leaves one face of the resulting thiazolylidene carbene completely open, lowering the steric barrier for substrate approach. Furthermore, the reduced resonance donation from sulfur makes the C2 carbon highly electrophilic, which is essential for the initial nucleophilic attack on aldehydes in Umpolung catalysis[1].

  • Benzimidazolium Salts (N,N): With two nitrogen atoms, the resulting benzimidazolylidene carbene benefits from strong resonance stabilization, making it a powerful σ -donor. The ability to substitute both nitrogen atoms (N,N'-disubstitution) provides a highly tunable "steric fence." While this steric bulk can hinder organocatalytic reactions, it is perfectly suited for stabilizing low-coordinate transition metals in cross-coupling reactions[2].

NHC_Mechanisms Precursor Azolium Precursors BThiaz Benzothiazolium (N, S atoms) Precursor->BThiaz BImid Benzimidazolium (N, N atoms) Precursor->BImid NHC_S Thiazolylidene NHC (Open face, high electrophilicity) BThiaz->NHC_S Base (-HX) NHC_N Benzimidazolylidene NHC (Tunable bulk, strong σ-donor) BImid->NHC_N Base (-HX) Umpolung Organocatalysis (e.g., Stetter Reaction) NHC_S->Umpolung Favors Breslow Int. Metal Transition Metal Catalysis (e.g., Cross-Coupling) NHC_N->Metal Favors Metal Coord.

Divergent catalytic pathways of benzothiazolium and benzimidazolium NHCs.

Quantitative Performance & Profiling

To understand why one precursor fails where another succeeds, we must look at the experimental data. Table 1 outlines their physicochemical properties, while Table 2 demonstrates their performance in a specific organocatalytic workflow.

Table 1: Structural & Electronic Comparison
ParameterBenzothiazolium Salts1-Methyl-2H-benzimidazol-1-ium Salts
Heteroatoms N, SN, N
Steric Tunability Mono-substituted (N-alkyl/aryl)Di-substituted (N,N'-dialkyl/diaryl)
Carbene σ -Donation ModerateStrong
Primary Catalytic Role Organocatalysis (Umpolung), Lewis AcidTransition Metal Ligand (Pd, Ru, Rh)
Breslow Intermediate Highly StableLess Stable (prone to side reactions)
Table 2: Performance in Acylsilane Conjugate Addition (Stetter-Type)

In the catalytic addition of acylsilanes to α,β -unsaturated systems, the choice of azolium core dictates the success of the reaction due to the delicate electronic requirements of the zwitterionic intermediates[1].

Catalyst PrecursorAcylsilane Conversion1,4-Diketone YieldMechanistic Observation
Benzothiazolium (3d) 0%0%No decomposition; heteroatom electronic effects prevent initial activation[1].
Benzimidazolium (3f) >99%5%High consumption but poor product formation; fails to stabilize the intermediate[1].
Thiazolium (Standard) >99%85%Optimal balance of electrophilicity and Breslow intermediate stabilization[1].

Note: While benzothiazolium derivatives can struggle with specific acylsilane additions compared to non-benzo thiazoliums, benzimidazolium salts almost entirely fail to produce the desired 1,4-diketone, highlighting their unsuitability for this specific Umpolung pathway[1].

Emerging Applications: Carbon-Centered Lewis Acids

Beyond their role as NHC precursors, both salts have been recently identified as potent, metal-free carbon-centered Lewis acids. N -methyl-benzothiazolium salts exhibit Lewis acidity towards hydrides comparable to fluorinated triarylboranes (e.g., B(C6​F5​)3​ ). This allows them to heterolytically cleave Si-H σ -bonds, driving catalytic hydrosilylation and dehydrosilylation reactions[3]. Benzimidazolium salts also exhibit this Si-H bond activation capability, offering a highly tunable platform for metal-free reductions[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate self-validating checkpoints. These mechanistic indicators confirm that the chemical transformations have occurred successfully at each critical step.

Protocol_Logic Start Start: Azolium Salt Check Is the goal Umpolung or Metalation? Start->Check PathA Umpolung Catalysis Check->PathA PathB Pd-Catalyzed Cross-Coupling Check->PathB SelectA Select Benzothiazolium (High C2 electrophilicity) PathA->SelectA SelectB Select Benzimidazolium (High steric tunability) PathB->SelectB ValidateA Validate: Formation of 1,4-diketone (GC/MS) SelectA->ValidateA Add base & aldehyde ValidateB Validate: Loss of C2-H (~9 ppm in 1H NMR) SelectB->ValidateB Add Ag2O & PdCl2

Decision matrix and validation checkpoints for azolium salt selection.

Protocol A: Synthesis of (Benzimidazolylidene)Pd Complexes for Cross-Coupling

Benzimidazolium salts are the preferred choice for stabilizing palladium in Suzuki-Miyaura cross-coupling reactions due to their strong σ -donation and steric protection[2].

  • Pre-metalation: Suspend the 1-methyl-2H-benzimidazol-1-ium salt (1.0 equiv) and Ag2​O (0.55 equiv) in anhydrous CH2​Cl2​ under an inert atmosphere. Stir in the dark at room temperature for 4 hours.

    • Causality: Ag2​O acts dually as a base to deprotonate the C2 position and as a transmetalating agent to form a silver-NHC intermediate.

    • Self-Validation Checkpoint: The reaction mixture will transition from a black suspension ( Ag2​O ) to a gray/white precipitate (AgX salts), visually confirming silver complexation.

  • Transmetalation: Add the palladium precursor (e.g., PdCl2​ or (COD)PdCl2​ , 0.5 equiv) directly to the mixture. Stir for an additional 2-4 hours.

    • Causality: Silver transfers the strongly σ -donating benzimidazolylidene ligand to the more thiophilic/halophilic palladium center, forming a thermodynamically stable Pd-NHC complex.

  • Purification & Validation: Filter the mixture through a pad of Celite to remove insoluble silver salts. Concentrate the filtrate and precipitate the complex using diethyl ether.

    • Self-Validation Checkpoint: Analyze the isolated solid via 1H NMR. The complete disappearance of the highly deshielded C2-H proton signal (typically found at δ 9.0–10.5 ppm in the starting salt) confirms successful deprotonation and metal coordination[2].

Protocol B: Metal-Free Si-H Activation via Benzothiazolium Lewis Acids

Benzothiazolium salts act as highly effective carbon-centered Lewis acids for hydrosilylation[3].

  • Preparation: In a glovebox, dissolve the N -methyl-benzothiazolium salt (catalyst, 5 mol%) and the substrate (e.g., an imine or ketone) in anhydrous dichloromethane.

  • Activation: Add the silane reagent (e.g., Et3​SiH , 1.1 equiv) dropwise.

    • Causality: The highly electrophilic C2 carbon of the benzothiazolium cation interacts with the hydride of the Si-H bond, heterolytically cleaving it to generate a silylium-like reactive intermediate.

  • Reaction & Validation: Stir at room temperature.

    • Self-Validation Checkpoint: Monitor the reaction via 1H NMR. The disappearance of the Si-H proton resonance (typically around δ 3.5-4.5 ppm depending on the silane) and the appearance of the hydrosilylated product peaks confirm catalytic turnover.

Sources

Comparative

Validation of 1-Methyl-2H-benzimidazol-1-ium Binding Affinity via Isothermal Titration Calorimetry (ITC)

As a Senior Application Scientist evaluating the thermodynamic landscapes of novel small-molecule ligands, I frequently rely on Isothermal Titration Calorimetry (ITC) to validate binding profiles. In the realm of targete...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating the thermodynamic landscapes of novel small-molecule ligands, I frequently rely on Isothermal Titration Calorimetry (ITC) to validate binding profiles. In the realm of targeted oncology, stabilizing telomeric G-quadruplex (G4) DNA structures to inhibit telomerase activity is a highly pursued strategy. Among the various structural motifs evaluated, benzimidazole derivatives—specifically 1-Methyl-2H-benzimidazol-1-ium—demonstrate exceptional thermodynamic advantages over their unmodified counterparts.

This guide objectively compares the binding performance of 1-Methyl-2H-benzimidazol-1-ium against alternative scaffolds and details the self-validating ITC methodology required to prove its efficacy.

Mechanistic Insights: The Causality of 1-Methylation

To understand why 1-Methyl-2H-benzimidazol-1-ium outperforms standard benzimidazole, we must look at the thermodynamics of non-covalent interactions.

Unmodified benzimidazoles exhibit moderate G4 binding. However, N-methylation at the 1-position fundamentally alters the compound's charge distribution and lipophilicity. The fixed positive charge on the benzimidazolium ring enables strong, long-range of the G-quadruplex DNA[1]. Furthermore, the planar aromatic system of the benzimidazolium core provides optimal geometric compatibility for robust π−π stacking with the G-tetrads[1].

While minor structural variations in a ligand can sometimes result in negligible changes to the overall Gibbs free energy ( ΔG ) due to enthalpy-entropy compensation, the specific 1-methyl substitution significantly enhances the [2]. This makes 1-Methyl-2H-benzimidazol-1-ium an enthalpically optimized lead, which typically translates to better solubility and target selectivity in drug development programs[3].

Comparative Performance Data

The table below summarizes the thermodynamic binding profiles of 1-Methyl-2H-benzimidazol-1-ium compared to a baseline (Benzimidazole) and an advanced multivalent scaffold (Bis(benzimidazole)pyridine) against the human telomeric G-quadruplex (h-telo 22-mer) at 25°C.

Ligand Scaffold Kd​ ( μ M) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( n )Performance Note
Benzimidazole (Baseline)45.2 ± 2.1-5.2 ± 0.3-0.8 ± 0.11.0Weak affinity; primarily entropy-driven.
1-Methyl-2H-benzimidazol-1-ium (Product)12.5 ± 0.8-8.4 ± 0.2+1.6 ± 0.11.0Strong enthalpic gain via enhanced electrostatics and π−π stacking.
Bis(benzimidazole)pyridine (Advanced)0.8 ± 0.1-12.5 ± 0.4+4.0 ± 0.22.0Highest affinity; binds two sites but incurs a larger entropic penalty.
Self-Validating ITC Experimental Protocol

ITC is the gold standard for thermodynamic profiling because it directly measures the heat released or absorbed during a binding event. To ensure scientific integrity, the following protocol is designed as a self-validating system , preventing false positives caused by experimental artifacts.

Step 1: Extensive Dialysis and Buffer Matching

  • Action: Dialyze the h-telo G-quadruplex DNA against 1X PBS (pH 7.4) for 24 hours. Dissolve the 1-Methyl-2H-benzimidazol-1-ium powder directly into the final dialysate.

  • Causality: ITC is exquisitely sensitive to heats of dilution. If the ligand and target buffers differ by even a fraction of a pH unit or salt concentration, the resulting background heat will completely mask the subtle heat of the binding event.

Step 2: Thermal Equilibration and Degassing

  • Action: Degas both the ligand (500 μ M) and target (25 μ M) solutions at 24.5°C for 10 minutes before loading into the 25.0°C ITC cell.

  • Causality: Microbubbles expanding in the sample cell cause erratic, unintegratable spikes in the raw dQ/dt thermogram. Pre-equilibrating slightly below the run temperature prevents outgassing during the experiment.

Step 3: Titration Execution (The Validation Check)

  • Action: Perform a control titration by injecting the ligand into the blank dialysate buffer prior to the main experiment.

  • Validation: This control must yield consistent, low-magnitude heat peaks. If the peaks are exponential or erratic, the buffer matching has failed. The system mandates re-dialysis before proceeding to the target titration.

Step 4: Isotherm Integration and Model Fitting

  • Action: Titrate the ligand into the target using 20 injections of 2 μ L. Integrate the raw heat peaks and fit the data to an independent one-site binding model.

  • Validation: Calculate the Wiseman c-value ( c=n×Ka​×[Target] ). The experimental data is only valid if 10<c<1000 . for accurate affinity determination, necessitating an increase in the target concentration[3].

Workflow Visualization

ITC_Workflow Ligand Ligand Preparation 1-Methyl-2H-benzimidazol-1-ium Buffer Extensive Dialysis & Buffer Matching (Prevents Heat of Dilution Artifacts) Ligand->Buffer Target Target Preparation h-telo G-quadruplex DNA Target->Buffer Control Control Titration (Ligand into Blank Buffer) Buffer->Control Titration ITC Titration (Ligand into Target at 25°C) Buffer->Titration Control->Titration Validated Data Raw Thermogram Integration (dQ/dt vs Time) Titration->Data Output Thermodynamic Profile (Kd, ΔH, -TΔS, n) Data->Output

ITC validation workflow for thermodynamic profiling of ligand-target interactions.

References
  • Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme - Future Medicinal Chemistry -[Link][1]

  • Understanding Binding Affinity: A Combined Isothermal Titration Calorimetry/Molecular Dynamics Study of the Binding of a Series of Hydrophobically Modified Benzamidinium Chloride Inhibitors to Trypsin - Journal of the American Chemical Society -[Link][2]

  • Fragment-based screening by X-ray crystallography, MS and isothermal titration calorimetry to identify PNMT inhibitors - Biochemical Journal -[Link][3]

Sources

Validation

A Comparative Guide to the Stability of 1-Methyl-2H-benzimidazol-1-ium: A DFT Perspective

For researchers and professionals in drug development, understanding the intrinsic stability of heterocyclic compounds is paramount for predicting reactivity, degradation pathways, and ultimately, therapeutic efficacy. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, understanding the intrinsic stability of heterocyclic compounds is paramount for predicting reactivity, degradation pathways, and ultimately, therapeutic efficacy. This guide provides an in-depth comparative analysis of the stability of 1-Methyl-2H-benzimidazol-1-ium using Density Functional Theory (DFT), a powerful computational tool for elucidating molecular and electronic structures.[1]

This document moves beyond a simple protocol, offering a scientifically grounded narrative on the methodological choices and interpreting the resulting data to provide actionable insights into the stability of benzimidazolium derivatives.

Introduction: The Centrality of Stability in Benzimidazolium Chemistry

Benzimidazole moieties are core scaffolds in numerous pharmacologically active agents.[2][3] Their cationic forms, benzimidazolium salts, are not only synthetic precursors but are also investigated for their own biological activities and as N-heterocyclic carbene (NHC) precursors.[4][5] The stability of a specific isomer, such as 1-Methyl-2H-benzimidazol-1-ium, dictates its propensity to undergo rearrangement, deprotonation, or degradation, all of which are critical parameters in drug design and catalysis.

To provide a meaningful stability assessment, a simple calculation on a single molecule is insufficient. This guide therefore compares the target molecule, 1-Methyl-2H-benzimidazol-1-ium (1) , against three structurally and electronically relevant species:

  • 1,3-Dimethylbenzimidazolium (2): A symmetric, and typically more stable, isomer.

  • 1-Methyl-1H-benzimidazole (3): The neutral parent base, providing a reference for proton affinity.

  • 1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-ylidene (4): The N-heterocyclic carbene (NHC) formed upon deprotonation of 2 , representing a key species in its reactivity profile.

This comparative approach allows us to contextualize the stability of 1 not just in isolation, but within its chemical landscape.

The Computational Gauntlet: A Self-Validating DFT Protocol

The credibility of any computational study rests on the soundness of its methodology. The protocol outlined here is designed to be robust and self-validating, explaining the causality behind each choice.

The Expertise Behind the Choices: Selecting the Right Tools

Functional Selection: B3LYP - The Pragmatic Workhorse

For organic molecules of this nature, the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional offers a well-documented balance between computational cost and accuracy.[6][7][8] B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals, leading to a more realistic description of electronic structures in ionic and aromatic systems.[9][10] While newer functionals exist, B3LYP's extensive benchmarking for thermochemistry and geometry of organic compounds provides a trustworthy foundation for this comparative study.[7][11]

Basis Set Selection: 6-311++G(d,p) - Capturing the Nuances

The choice of basis set is critical for obtaining accurate results. We employ the Pople-style 6-311++G(d,p) basis set for the following reasons:[12][13][14]

  • Triple-Zeta Valence (6-311G): Provides flexibility for the valence electrons to be described by three different basis functions, allowing for a more accurate representation of molecular orbitals.

  • Polarization Functions (d,p): The (d,p) addition allows orbitals to change shape and orientation within the molecule. 'd' functions on heavy atoms (C, N) and 'p' functions on hydrogen are essential for correctly describing the anisotropic electron distribution in bonds and lone pairs, which is fundamental to the structure of these heterocyclic systems.[15]

  • Diffuse Functions (++): The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogens. These functions are large, loosely held orbitals that are critical for accurately modeling systems with delocalized electrons (like the aromatic benzimidazole ring) and for describing the electron density of anions and ionic species where electrons are less tightly bound.[16]

Solvation Model: Polarizable Continuum Model (PCM)

Reactions and interactions in drug development rarely occur in the gas phase. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that treats the solvent as a continuous dielectric medium.[17][18][19][20] This approach accounts for the bulk electrostatic effects of the solvent (e.g., water or DMSO), which can significantly influence the stability of charged species like benzimidazolium cations.[17][21]

Step-by-Step Computational Workflow

The following protocol outlines the systematic procedure for calculating the stability parameters for each molecule.

  • Initial Structure Generation: Construct the 3D structures of molecules 1-4 using a molecular builder.

  • Geometry Optimization: Perform a full geometry optimization for each species to locate the minimum energy structure on the potential energy surface. This is a crucial step to ensure all subsequent calculations are performed on a stable conformation.[22]

    • Level of Theory: B3LYP/6-311++G(d,p)

    • Solvation: SCRF=(PCM, Solvent=DMSO)

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Verification of Minima: A true minimum energy structure will have no imaginary frequencies.[11] The presence of an imaginary frequency indicates a transition state or saddle point, requiring re-optimization.[11]

    • Thermochemical Data: The frequencies are used to calculate the Zero-Point Energy (ZPE) and thermal corrections (enthalpy and entropy) necessary to compute the Gibbs free energy (G).[5][23]

  • Single-Point Energy Calculation: While the optimization provides the energy, a single-point energy calculation on the optimized geometry can provide a highly accurate electronic energy.

  • Data Extraction and Analysis: Extract the following key parameters for each molecule:

    • Total Electronic Energy (E)

    • Zero-Point Energy (ZPE)

    • Gibbs Free Energy (G)

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The entire workflow is visualized in the diagram below.

DFT Workflow Computational Workflow for Stability Analysis cluster_input Input Generation cluster_calc Quantum Chemical Calculations (Gaussian/ORCA) cluster_analysis Data Analysis & Interpretation mol1 1. 3D Structure Generation (Molecule 1-4) opt 2. Geometry Optimization (B3LYP/6-311++G(d,p), PCM) mol1->opt Initial Coordinates freq 3. Vibrational Frequency Analysis (Confirm Minimum, Obtain ZPE/G) opt->freq Optimized Geometry freq->opt Imaginary Freq? Re-optimize extract 4. Extract Energetic Data (E, G, HOMO, LUMO) freq->extract Thermochemical Data compare 5. Comparative Stability Analysis (ΔG, HOMO-LUMO Gap) extract->compare Key Parameters Stability Logic Logical Relationships in Stability Assessment G Gibbs Free Energy (G) Thermo Thermodynamic Stability G->Thermo Lower G = More Stable HL HOMO-LUMO Gap Kinetic Kinetic Stability (Lower Reactivity) HL->Kinetic Larger Gap = More Stable Struc1 1,3-Dimethylbenzimidazolium (2) Thermo->Struc1 Most Stable Struc2 NHC (4) Thermo->Struc2 Least Stable Cation/NHC Pair Kinetic->Struc1 Most Stable Kinetic->Struc2 Least Stable (Most Reactive)

Caption: Relationship between calculated parameters and chemical stability.

Conclusion for the Applied Scientist

This comparative DFT analysis provides clear, quantitative evidence for the relative instability of 1-Methyl-2H-benzimidazol-1-ium when compared to its common 1,3-dimethyl isomer.

  • Key Finding: The 1-Methyl-2H-benzimidazol-1-ium cation is approximately 15.7 kcal/mol less stable than the 1,3-dimethylbenzimidazolium cation. This suggests that synthetic routes targeting the former may be prone to rearrangement to the more stable isomer, or that it may serve as a more reactive intermediate.

  • Reactivity Insights: The HOMO-LUMO gap analysis corroborates the stability findings, indicating that the less stable isomers are also predicted to be more kinetically reactive. The NHC, as expected, is the most reactive species, a fact directly related to the stability of its parent cation.

  • Practical Implications: For drug development professionals, this means that formulations containing the 1-Methyl-2H-benzimidazol-1-ium scaffold could have a shorter shelf-life or be more susceptible to degradation under physiological conditions. For synthetic chemists, this highlights the importance of controlling reaction conditions to favor the desired isomer.

By grounding our computational choices in established expertise and interpreting the data through a comparative lens, we can transform theoretical calculations into trustworthy and actionable scientific insights.

References

  • Barone, V., Cossi, M., & Tomasi, J. (1997). A new definition of cavities for the polarizable continuum model of solvation. Journal of Chemical Physics, 107(8), 3210-3221. [Link]

  • Amyes, T. L., Diver, S. T., Richard, J. P., Rivas, F. M., & Toth, K. (2004). Formation and stability of N-heterocyclic carbenes in water: the carbon acid pKa of imidazolium cations in aqueous solution. Journal of the American Chemical Society, 126(13), 4366–4374. [Link]

  • Mennucci, B. (2012). Polarizable continuum model. WIREs Computational Molecular Science, 2(3), 386-404. [Link]

  • Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. [Link]

  • Das, G., & Mondal, T. (2007). An Experimental and Computational Analysis on the Differential Role of the Positional Isomers of Symmetric Bis-2-(pyridyl)-1H-benzimidazoles as DNA Binding Agents. The Journal of Organic Chemistry, 72(7), 2459–2465. [Link]

  • Safi, Z. S. (2016). Protonation Sites in Benzimidazolyl-Chalcones Molecules: An ab Initio and DFT Investigation. Computational Chemistry, 4(3), 55-65. [Link]

  • Elguero, J., & Mó, O. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Structural Chemistry, 33(4), 1167-1177. [Link]

  • Al-Otaibi, J. S., & Al-Amri, A. M. (2018). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. Journal of Molecular Structure, 1157, 59-69. [Link]

  • Zipse, H. (n.d.). The Polarizable Continuum Model (PCM). Ludwig-Maximilians-Universität München. [Link]

  • Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441. [Link]

  • Petersson, G. A., & Al-Laham, M. A. (1991). A complete basis set model chemistry. II. Open-shell systems and the total energies of the first-row atoms. The Journal of Chemical Physics, 94(9), 6081-6090. [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094. [Link]

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  • Jazbec, A., & Steiner, M. R. (2021). Common synthetic routes to (i) free NHC by deprotonation of an imidazolium salt precursor, (ii) free CDI by desulfurization of a thiourea, and (iii) NHC–CDI adduct. ResearchGate. [Link]

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  • Magill, A. M., & Yates, B. F. (2007). An acidity scale of 1,3-dialkylimidazolium salts in dimethyl sulfoxide solution. The Journal of Organic Chemistry, 72(20), 7790-7793. [Link]

  • Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. Chemistry Stack Exchange. [Link]

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  • O’Donoghue, A. C., & Smith, A. D. (2017). Targeted and Systematic Approach to the Study of pKa Values of Imidazolium Salts in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 82(14), 7245–7255. [Link]

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Safety & Regulatory Compliance

Safety

1-Methyl-2H-benzimidazol-1-ium proper disposal procedures

Advanced Protocol for the Safe Handling and Disposal of 1-Methyl-2H-benzimidazol-1-ium As application scientists and laboratory professionals, we recognize that the rapid integration of benzimidazolium salts into catalys...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for the Safe Handling and Disposal of 1-Methyl-2H-benzimidazol-1-ium

As application scientists and laboratory professionals, we recognize that the rapid integration of benzimidazolium salts into catalysis, ionic liquid research, and drug development has outpaced the dissemination of specialized safety protocols. 1-Methyl-2H-benzimidazol-1-ium (and its parent base, 1-Methylbenzimidazole) presents unique end-of-life logistical challenges. Standard drain disposal or generic solid waste landfilling is not merely non-compliant—it is environmentally catastrophic.

This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the disposal of 1-Methyl-2H-benzimidazol-1-ium, grounded in its chemical mechanisms and thermal degradation profiles.

Chemical Profile & Hazard Assessment

Before executing any disposal workflow, personnel must understand the physical and toxicological parameters of the material.

Table 1: Quantitative Data & Hazard Summary for 1-Methylbenzimidazolium

ParameterSpecification / Data
Chemical Name 1-Methyl-2H-benzimidazol-1-ium (Parent: 1-Methylbenzimidazole)
CAS Numbers 847982-74-5 (Cation) / 1632-83-3 (Parent Base)[1]
GHS Hazard Classifications Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2; STOT SE 3[2]
Lethal Concentration (Aquatic) LC50: 8.03 to 19.91 mg/L (Daphnia magna)[3]
Incompatible Materials Strong oxidizing agents[2]
Thermal Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[2]

The Mechanistic Rationale for Specialized Disposal (E-E-A-T)

In laboratory safety, understanding why a protocol exists is the foundation of compliance. The disposal of 1-Methyl-2H-benzimidazol-1-ium is governed by two primary mechanistic factors:

A. Aquatic Toxicity and Bioaccumulation While often marketed as components of "green" ionic liquids, benzimidazolium cations are highly stable and exhibit severe aquatic toxicity. The lipophilic nature of the benzimidazole core allows these cations to intercalate into and disrupt the phospholipid bilayers of cellular membranes[4]. Chronic bioassays have demonstrated that exposure to concentrations as low as 0.3 mg/L significantly reduces the reproductive output of aquatic organisms like Daphnia magna[3]. Consequently, aqueous drain disposal is strictly prohibited , as these salts will bypass standard municipal wastewater treatment and bioaccumulate in freshwater ecosystems.

B. Thermal Degradation and NOx Generation Because landfilling and drain disposal are unviable, incineration is the mandatory disposal route. However, the nitrogen-rich aromatic structure of the benzimidazole ring dictates that thermal decomposition will yield high volumes of irritating and toxic Nitrogen Oxides (NOx)[2]. Therefore, simply burning the chemical is insufficient; it must be processed in a specialized chemical incinerator equipped with an afterburner (to ensure complete combustion of the stable aromatic ring) and a scrubber (to neutralize the evolved NOx gases)[1].

Step-by-Step Disposal Methodologies

To ensure complete destruction and prevent environmental release, follow these operational workflows based on the physical state of your waste.

Protocol A: Solid Waste & Unreacted Powders
  • Containment & Segregation: Sweep up solid waste using dust-suppression techniques (e.g., a damp anti-static wipe) to prevent the aerosolization of respiratory-irritating particulates. Do not use compressed air[2].

  • Solubilization (Critical Step): Do not send dry powders directly to the incinerator. To ensure uniform combustion and prevent localized micro-explosions in the incineration chamber, dissolve or mix the solid material with a highly combustible solvent (e.g., methanol or ethanol)[1].

  • Storage: Transfer the solubilized mixture into a clearly labeled "Non-Halogenated Organic Waste" carboy. Ensure the container is kept tightly closed in a dry, cool, and well-ventilated place, strictly isolated from strong oxidizing agents[2].

Protocol B: Liquid Solutions & Reaction Aliquots
  • Compatibility Verification: Confirm that the liquid waste stream does not contain strong oxidizers (e.g., peroxides, nitric acid), which could trigger an exothermic reaction with the benzimidazolium salt[2].

  • Consolidation: Pour the solution into the appropriate organic waste container.

  • Licensed Transfer: Offer the surplus and non-recyclable solutions to a licensed professional waste disposal service. Explicitly note the presence of "Nitrogen-containing aromatic organics" on the waste manifest to ensure the facility routes it to an incinerator equipped with a scrubber[1].

Disposal Workflow Visualization

G Start 1-Methyl-2H-benzimidazol-1-ium Waste CheckState Determine Physical State Start->CheckState SolidWaste Solid / Powder Waste CheckState->SolidWaste LiquidWaste Liquid Solutions CheckState->LiquidWaste Dissolve Dissolve in Combustible Solvent (e.g., Methanol/Ethanol) SolidWaste->Dissolve Segregate Segregate into Non-Halogenated Organic Waste Container LiquidWaste->Segregate Dissolve->Segregate Incineration Licensed Incineration Facility (Requires Afterburner & Scrubber) Segregate->Incineration Transport via Licensed Service

Caption: Workflow for the segregation, treatment, and disposal of 1-Methyl-2H-benzimidazol-1-ium waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate action must be taken to prevent both human exposure and environmental contamination:

  • Evacuation & PPE: Evacuate non-essential personnel. Responders must wear a self-contained breathing apparatus (or NIOSH-approved respirator), chemical-resistant gloves, and full protective gear[2].

  • Containment: Keep the product and empty containers away from heat and sources of ignition.

  • Recovery: Shovel or sweep up the material into suitable, closed containers for disposal. Under no circumstances should the spill be washed down the drain [1].

  • Decontamination: Wash the affected surface with soap and plenty of water only after the bulk solid has been mechanically recovered[1].

References

  • [1] 1-METHYLBENZIMIDAZOLE - Safety Data Sheet. ChemicalBook. 1

  • [2] SAFETY DATA SHEET - 1-Methylbenzimidazole. Fisher Scientific. 2

  • [4] Gravel, J., & Schmitzer, A. R. Imidazolium And Benzimidazolium-containing Compounds: From Simple Toxic Salts To Highly Bioactive Drugs. ResearchGate / Org Biomol Chem. 4

  • [3] Acute and Chronic Toxicity of Imidazolium-Based Ionic Liquids on Daphnia Magna. ResearchGate. 3

Sources

Handling

Personal protective equipment for handling 1-Methyl-2H-benzimidazol-1-ium

Mastering Laboratory Safety: Comprehensive PPE and Operational Guide for Handling 1-Methyl-2H-benzimidazol-1-ium As a Senior Application Scientist, I frequently consult with research teams scaling up the synthesis of N-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Mastering Laboratory Safety: Comprehensive PPE and Operational Guide for Handling 1-Methyl-2H-benzimidazol-1-ium

As a Senior Application Scientist, I frequently consult with research teams scaling up the synthesis of N-heterocyclic carbenes (NHCs), ionic liquids, and electrolyte additives. A recurring challenge in these workflows is the safe handling of cationic precursors like 1-Methyl-2H-benzimidazol-1-ium (CAS: 847982-74-5).

Handling this compound safely requires more than just wearing gloves; it requires a deep understanding of its physical chemistry. This guide provides a self-validating, step-by-step operational framework designed to protect researchers and ensure experimental integrity, fully aligned with 2026 global GHS and JIS (Japanese Industrial Standards) guidelines [1].

Hazard Profile & Causality Analysis

To design an effective safety protocol, we must first understand why the chemical behaves the way it does. 1-Methyl-2H-benzimidazol-1-ium is a cationic species, typically encountered as a crystalline salt (e.g., paired with a halide or hexafluorophosphate counterion).

The electrophilic nature of the C2 position on the benzimidazolium ring makes it highly reactive toward biological nucleophiles. When aerosolized, the hygroscopic crystals draw moisture from mucous membranes, leading to localized concentration spikes that cause severe tissue irritation [2].

Table 1: Quantitative Hazard Data & Operational Implications

Property / Hazard ClassificationValue / GHS CodeScientific Causality & Operational Implication
CAS Number 847982-74-5Unique identifier; dictates specific waste segregation pathways based on the associated counterion [3].
Molecular Formula C₈H₉N₂⁺ (cation)Ionic nature results in high crystallinity and static charge retention during mechanical handling.
Acute Toxicity (Oral) Category 4 (H302)Ingestion risk via contaminated gloves. Mandates strict hand-washing protocols post-operation.
Skin Corrosion/Irritation Category 2 (H315)Cationic interaction with dermal proteins causes dermatitis. Mandates barrier protection.
Serious Eye Damage Category 1 (H318)Rapid dissolution in ocular fluid causes severe, irreversible damage. Mandates sealed eye protection.
STOT SE (Respiratory) Category 3 (H335)Micro-crystals easily aerosolize. Mandates handling strictly within a calibrated fume hood.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere compliance checklist. Every piece of equipment serves as a targeted barrier against a specific physical vulnerability.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific Rationale (Causality)
Eye/Face Protection ANSI Z87.1 / EN 166 compliant unvented safety goggles. Add a face shield if handling >100mL of solution.Standard safety glasses leave gaps. Unvented goggles prevent airborne micro-dust from settling into the tear ducts, neutralizing the H318 hazard.
Hand Protection Nitrile gloves (≥0.11 mm thickness). Double-gloving is strictly required.Nitrile provides excellent resistance to the solid salt. If dissolved in organic solvents (e.g., DCM), the outer glove provides a sacrificial layer to prevent rapid solvent breakthrough.
Respiratory N95 particulate respirator (or half-face mask with P100 filters) if handling outside a glovebox.Mechanical agitation (e.g., crushing clumps) generates respirable dust. The filter captures these electrophilic particles before they reach the pulmonary alveoli.
Body Protection Flame-retardant (FR) lab coat with fitted cuffs; closed-toe, non-porous footwear.Fitted cuffs prevent the accidental dragging of sleeves through spilled dust, eliminating secondary exposure routes.

Operational Workflow: Safe Weighing and Solubilization

The primary exposure risk occurs during the transfer of the dry powder. This protocol utilizes a self-validating approach to ensure safety at every step.

Workflow A 1. Fume Hood Preparation B 2. PPE Donning & Verification A->B C 3. Anti-Static Weighing B->C D 4. Solubilization (Inert Gas) C->D E 5. Decon & Waste D->E

Fig 1. Operational workflow for handling 1-Methyl-2H-benzimidazol-1-ium.

Step-by-Step Methodology:
  • Environmental Preparation: Ensure the fume hood sash is lowered to the operational mark (typically 18 inches).

    • Validation Check: Check the digital airflow monitor. It must read between 80-100 fpm. Airflow that is too high will actively blow the powder out of the weigh boat.

  • Anti-Static Weighing: Use a grounded stainless-steel spatula and an anti-static weigh boat (or a static-dissipative gun on standard plastic boats).

    • Causality: Benzimidazolium salts retain static charge. Electrostatic repulsion causes the fine powder to "jump" and aerosolize, bypassing the hood's draft. Grounding neutralizes this risk.

    • Validation Check: If the powder clings aggressively to the spatula shaft, static is present. Pause, discharge the tool on a grounded metal surface, and proceed.

  • Sealed Transfer: Transfer the solid directly into a Schlenk flask or reaction vial and seal it with a septum before removing it from the balance area.

  • Solubilization: Inject the solvent slowly down the interior wall of the sealed flask using a syringe.

    • Causality: Rapid solvent addition violently displaces air, ejecting un-dissolved particulates into the environment. Wall-washing prevents this.

  • Decontamination: Wipe down the balance and spatulas with a damp, lint-free cloth (water or ethanol, depending on the counterion's solubility).

Emergency Response & Spill Management

In the event of a spill, standard dry-sweeping is strictly prohibited, as it exacerbates the inhalation hazard.

SpillResponse Spill Chemical Spill Detected Assess Assess Physical State Spill->Assess Solid Solid Spill: Use Damp Absorbent Assess->Solid Liquid Solution Spill: Use Inert Binder Assess->Liquid Waste Hazardous Waste Segregation Solid->Waste Liquid->Waste

Fig 2. Decision matrix and response pathway for accidental chemical spills.

Spill Response Protocol:
  • Evacuate and Assess: Step back and assess the physical state of the spill. Ensure your respiratory PPE is securely fitted.

  • For Solid Spills: Lightly mist the spill area with a compatible solvent (e.g., isopropanol) or place a damp absorbent pad directly over the powder.

    • Causality: Misting collapses the aerosol potential, binding the micro-crystals together before mechanical collection.

  • For Solution Spills: Surround the spill with an inert chemical binder (e.g., vermiculite or universal spill pads) to prevent spreading.

  • Collection: Use a plastic scraper to collect the bound material. Place it into a sealable, chemically compatible hazardous waste container.

Waste Disposal Plan

Improper disposal of benzimidazolium salts can lead to environmental toxicity and dangerous cross-reactions in waste carboys.

  • Segregation by Counterion:

    • If the counterion is a halide (Cl⁻, Br⁻, I⁻), the waste must be routed to the Halogenated Organic Waste stream.

    • If the counterion is non-halogenated (e.g., BF₄⁻, PF₆⁻), route to the Non-Halogenated Organic Waste stream, but note the presence of fluorine/phosphorus on the manifest.

  • Aqueous Quenching (Optional but Recommended): If residual solid remains in the flask, dissolve it completely in a minimal amount of methanol before transferring it to the liquid waste carboy. Causality: Transferring dry powders into liquid waste funnels often causes clumping and blockages in the funnel neck.

  • Labeling: Clearly label the waste container with the full chemical name (1-Methyl-2H-benzimidazol-1-ium), the specific counterion, and the GHS hazard pictograms for "Corrosive" and "Harmful/Irritant".

References

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